Product packaging for 3,5-Dimethoxybenzonitrile(Cat. No.:CAS No. 19179-31-8)

3,5-Dimethoxybenzonitrile

Cat. No.: B100136
CAS No.: 19179-31-8
M. Wt: 163.17 g/mol
InChI Key: NVTHWSJNXVDIKR-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B100136 3,5-Dimethoxybenzonitrile CAS No. 19179-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxybenzonitrile
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InChI

InChI=1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTHWSJNXVDIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172710
Record name Benzonitrile, 3,5-dimethoxy-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19179-31-8
Record name 3,5-Dimethoxybenzonitrile
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Record name 1-(Cyanomethyl)-3,5-dimethoxybenzene
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Record name 3,5-Dimethoxybenzonitrile
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Record name Benzonitrile, 3,5-dimethoxy-
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Record name 3,5-dimethoxybenzonitrile
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Record name 1-(CYANOMETHYL)-3,5-DIMETHOXYBENZENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Dimethoxybenzonitrile. The information is presented in a structured format to facilitate easy access and comparison, making it a valuable resource for laboratory work and drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to illustrate key processes.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] Its solubility in common organic solvents like ethanol and dichloromethane, coupled with its insolubility in water, dictates its handling and reaction conditions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 87-89 °C[1]
Boiling Point (Predicted) 243.1 ± 9.0 °C[3]
Density No experimental data found
Solubility Insoluble in water; Soluble in common organic solvents such as ethanol and dichloromethane.[1]
CAS Number 19179-31-8[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on the analysis of similar compounds.

Table 2: Spectroscopic Data of this compound

Technique Expected Peaks/Signals Interpretation
¹H NMR Singlet around 3.8 ppm (6H); Signals in the aromatic region (around 6.7-7.0 ppm) (3H)The singlet corresponds to the six equivalent protons of the two methoxy groups. The aromatic protons will exhibit a splitting pattern characteristic of a 1,3,5-trisubstituted benzene ring.
¹³C NMR Signal around 56 ppm; Signals in the aromatic region (100-160 ppm); Signal for the nitrile carbon (around 118 ppm)The signal around 56 ppm is attributed to the methoxy carbons. The aromatic carbons will show distinct signals, and the nitrile carbon will appear in the characteristic downfield region.
IR Spectroscopy ~2230 cm⁻¹ (nitrile C≡N stretch); ~2840-3000 cm⁻¹ (C-H stretch of methoxy and aromatic); ~1600 cm⁻¹ (C=C aromatic ring stretch); ~1050-1250 cm⁻¹ (C-O stretch of methoxy)The strong, sharp peak around 2230 cm⁻¹ is characteristic of a nitrile group. The other peaks correspond to the vibrations of the aromatic ring and methoxy groups.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the conversion of 3,5-dimethoxybenzaldehyde to its oxime, followed by dehydration to the nitrile.

Protocol 1: Synthesis of 3,5-Dimethoxybenzaldehyde Oxime

This protocol is adapted from the synthesis of similar benzaldehyde oximes.[4][5]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • To a solution of 3,5-Dimethoxybenzaldehyde (1.0 eq) in ethanol (5 mL per mmol of aldehyde) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the concentrated mixture to precipitate the product.

  • Collect the precipitate by filtration using a Büchner funnel, wash with cold water, and dry to obtain 3,5-Dimethoxybenzaldehyde oxime.

Protocol 2: Dehydration of 3,5-Dimethoxybenzaldehyde Oxime to this compound

This is a general procedure for the dehydration of an aldoxime to a nitrile.

Materials:

  • 3,5-Dimethoxybenzaldehyde Oxime

  • Dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or a milder reagent like copper(II) sulfate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dimethoxybenzaldehyde Oxime in an appropriate anhydrous solvent.

  • Add the dehydrating agent portion-wise with stirring. The reaction may be exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, quench the reaction mixture carefully (e.g., by pouring onto ice water if an acid chloride was used).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources, in a tightly sealed container to prevent moisture and air exposure.[1] It is incompatible with strong oxidizing agents.[1] The nitrile group can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, making it a valuable synthon in organic chemistry.

Safety Information

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start 3,5-Dimethoxybenzaldehyde Step1 Reaction with Hydroxylamine HCl, NaOH Start->Step1 Intermediate 3,5-Dimethoxybenzaldehyde Oxime Step1->Intermediate Step2 Dehydration Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization/ Column Chromatography) Product->Purification Characterization Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Characterization->MP

Caption: Synthetic workflow for this compound.

Characterization_Logic cluster_data Spectroscopic & Physical Data cluster_interpretation Structural Confirmation NMR_Data NMR Spectra (Proton & Carbon) Structure This compound Structure NMR_Data->Structure Functional groups & connectivity IR_Data IR Spectrum IR_Data->Structure Presence of C≡N, C-O, etc. MS_Data Mass Spectrum MS_Data->Structure Molecular Weight MP_Data Melting Point MP_Data->Structure Purity & Identity

References

An In-Depth Technical Guide to 3,5-Dimethoxybenzonitrile (CAS: 19179-31-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxybenzonitrile, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data for characterization. Furthermore, this guide explores its role as a building block in the synthesis of biologically active molecules, providing researchers and drug development professionals with a thorough resource for its application.

Introduction

This compound, also known as 1-cyano-3,5-dimethoxybenzene, is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a nitrile group. This substitution pattern imparts enhanced solubility and specific reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1] Its ability to participate in various chemical transformations allows for the construction of diverse molecular architectures, which is of particular interest in the fields of medicinal chemistry and materials science.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19179-31-8[3]
Molecular Formula C₉H₉NO₂[4]
Molecular Weight 163.17 g/mol [3]
Appearance Off-white crystalline powder[2]
Melting Point 87-89 °C[3]
Purity ≥ 99% (HPLC)[2]
Synonyms 1-Cyano-3,5-dimethoxybenzene, 3,5-Dimethoxybenzenecarbonitrile[5]
InChI 1S/C9H9NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,1-2H3[3]
InChIKey NVTHWSJNXVDIKR-UHFFFAOYSA-N[3]
SMILES COC1=CC(=CC(=C1)C#N)OC[4]
Storage Store at 0 - 8 °C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.7t (J ≈ 2.3 Hz)1HH-4
~6.6d (J ≈ 2.3 Hz)2HH-2, H-6
~3.8s6H2 x -OCH₃

Table 3: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~161C-3, C-5
~118-CN
~114C-1
~108C-2, C-6
~106C-4
~56-OCH₃

Note: Predicted values are based on computational models and comparison with similar structures. Experimental values may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretching
~2950-2850MediumC-H stretching (methoxy)
~1600, ~1470Medium-StrongC=C stretching (aromatic)
~1200-1000StrongC-O stretching (methoxy)
~830StrongC-H bending (aromatic)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 163, corresponding to its molecular weight.

Table 5: Expected Mass Spectrometry Fragmentation

m/zFragment
163[M]⁺
148[M - CH₃]⁺
132[M - OCH₃]⁺
120[M - CH₃ - CO]⁺

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common laboratory-scale synthesis involves the dehydration of the corresponding aldoxime, which is prepared from 3,5-dimethoxybenzaldehyde.

Synthesis of this compound from 3,5-Dimethoxybenzaldehyde

This two-step synthesis involves the formation of an oxime intermediate followed by its dehydration to the nitrile.

Synthesis_Workflow Start 3,5-Dimethoxybenzaldehyde Step1 Step 1: Oxime Formation (Hydroxylamine Hydrochloride, Base) Start->Step1 Intermediate (E)-3,5-Dimethoxybenzaldehyde oxime Step1->Intermediate Step2 Step 2: Dehydration (e.g., Acetic Anhydride) Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound.

Step 1: Synthesis of (E)-3,5-Dimethoxybenzaldehyde oxime

This protocol is adapted from a known procedure for a similar compound.[6]

  • Materials:

    • 3,5-Dimethoxybenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 3,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water to the flask.

    • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • The crude product can be recrystallized from ethanol to yield colorless crystals of (E)-3,5-Dimethoxybenzaldehyde oxime.[6]

Step 2: Dehydration of (E)-3,5-Dimethoxybenzaldehyde oxime to this compound

This is a general procedure for the dehydration of aldoximes.

  • Materials:

    • (E)-3,5-Dimethoxybenzaldehyde oxime

    • Acetic anhydride

    • Sodium acetate (optional, as catalyst)

  • Procedure:

    • In a round-bottom flask, combine (E)-3,5-Dimethoxybenzaldehyde oxime (1 equivalent) and acetic anhydride (2-3 equivalents).

    • Optionally, a catalytic amount of anhydrous sodium acetate can be added.

    • Heat the mixture to reflux for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it slowly into ice-water with stirring to hydrolyze the excess acetic anhydride.

    • The product will precipitate as a solid. Collect the solid by filtration.

    • Wash the solid thoroughly with water and then with a dilute sodium bicarbonate solution to remove any residual acetic acid.

    • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Applications in Drug Development

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations, making it a valuable building block in organic synthesis.

Reaction with Grignard Reagents

The reaction of nitriles with Grignard reagents, followed by acidic hydrolysis, is a classic method for the synthesis of ketones.

Grignard_Reaction Nitrile This compound Step1 1. Grignard Reagent (R-MgX) Nitrile->Step1 Step2 2. H₃O⁺ (workup) Nitrile->Step2 Product Ketone Step2->Product

Grignard reaction with a nitrile.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-one (Hypothetical)

This is a general protocol for the reaction of a benzonitrile with a Grignard reagent.

  • Materials:

    • This compound

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether or THF

    • Aqueous ammonium chloride solution (saturated)

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare ethylmagnesium bromide by reacting magnesium turnings (1.2 equivalents) with ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Reaction: Cool the Grignard solution in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

    • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product into diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ketone can be purified by column chromatography or distillation.

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Nitrile_Reduction Nitrile This compound ReducingAgent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) Nitrile->ReducingAgent Amine 3,5-Dimethoxybenzylamine ReducingAgent->Amine

References

Spectroscopic Analysis of 3,5-Dimethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3,5-Dimethoxybenzonitrile (CAS No: 19179-31-8; Molecular Formula: C₉H₉NO₂; Molecular Weight: 163.17 g/mol ).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.7 - 6.8d (doublet)2HAromatic H (H-2, H-6)
~ 6.6 - 6.7t (triplet)1HAromatic H (H-4)
~ 3.8s (singlet)6HMethoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 161Aromatic C (C-3, C-5)
~ 118Cyano (-C≡N)
~ 114Aromatic C (C-1)
~ 108Aromatic C (C-2, C-6)
~ 106Aromatic C (H-4)
~ 56Methoxy (-OCH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2230 - 2210StrongC≡N stretch (nitrile)
~ 3000 - 2850Medium-StrongC-H stretch (aromatic and aliphatic)
~ 1600 - 1580StrongC=C stretch (aromatic ring)
~ 1250 - 1200StrongAsymmetric C-O-C stretch (aryl ether)
~ 1050 - 1000StrongSymmetric C-O-C stretch (aryl ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
120[M - CH₃ - CO]⁺

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Weigh & Dissolve/Prepare Sample NMR_Acq NMR Spectroscopy (¹H, ¹³C) Prep->NMR_Acq Acquire Data IR_Acq IR Spectroscopy Prep->IR_Acq Acquire Data MS_Acq Mass Spectrometry Prep->MS_Acq Acquire Data NMR_Data NMR Spectra Analysis (Chemical Shift, Multiplicity, Integration, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Data Combined_Analysis Combined Spectroscopic Data Interpretation NMR_Data->Combined_Analysis IR_Data->Combined_Analysis MS_Data->Combined_Analysis Structure Structure Elucidation/ Confirmation Combined_Analysis->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[2]

  • Sample Transfer: Carefully transfer the solution into a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans can range from 16 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): Add a small amount of the solid this compound sample to an agate mortar. Add a small amount of dry KBr powder and gently grind the two solids together to create a fine, homogeneous powder.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • Injection: Inject the sample solution into the GC-MS system. The sample is vaporized and separated from the solvent and any impurities based on its retention time in the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is designated as the base peak with a relative abundance of 100%.

References

Solubility of 3,5-Dimethoxybenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While specific quantitative solubility data is not extensively available in public literature, this document compiles qualitative information, outlines a detailed experimental protocol for determining solubility, and presents visual workflows to guide laboratory practice.

Introduction to this compound

This compound (CAS No. 19179-31-8) is an off-white crystalline solid with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1][2] Its structure, featuring a benzene ring substituted with two methoxy groups and a nitrile group, imparts a unique polarity that influences its solubility in various media. The presence of these functional groups allows for its use as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolvent TypeQualitative SolubilitySource
WaterPolar ProticInsoluble[3]
EthanolPolar ProticSoluble[3]
DichloromethanePolar AproticSoluble[3]

Note: The term "soluble" is a general descriptor. It is strongly recommended that researchers experimentally determine the quantitative solubility for their specific application and solvent grade.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the quantitative determination of this compound solubility in an organic solvent of interest. This method is reliable for obtaining accurate solubility data when conducted with care.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From this, the solubility can be calculated and expressed in units such as g/100 mL or mol/L.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with a hotplate

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or watch glasses

  • Analytical balance

  • Drying oven or vacuum oven

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. Periodically check to confirm that excess solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution into a drying oven. The oven temperature should be set well below the boiling point of the solvent and the melting point of this compound (87-89 °C) to avoid decomposition.[2] For high-boiling point solvents, a vacuum oven at a moderate temperature is recommended.

    • Continue the drying process until all the solvent has evaporated.

  • Mass Determination and Calculation:

    • Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the key components of the measurement process.

Experimental_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Sample Withdrawal and Filtration B->C D Solvent Evaporation C->D E Mass Determination of Dried Solute D->E F Calculation of Solubility E->F

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Logical_Relationship Solubility Solubility Mass Mass of Solute Mass->Solubility Volume Volume of Solvent Volume->Solubility Temperature Temperature Equilibrium Equilibrium State Temperature->Equilibrium Equilibrium->Solubility

Figure 2: Logical relationship of components in solubility measurement.

Applications in Drug Development

Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis. As a versatile intermediate, its solubility in various organic solvents dictates the choice of reaction media, purification methods (such as recrystallization), and formulation strategies.[1] Poor solubility can lead to challenges in achieving desired reaction kinetics and yields. Therefore, the ability to accurately determine its solubility is a fundamental requirement for process optimization and the successful development of new chemical entities.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of 3,5-Dimethoxybenzonitrile, a versatile building block in medicinal chemistry and materials science. This document collates theoretical data from computational modeling and establishes experimental protocols for its synthesis and characterization. Key molecular and electronic parameters are summarized in structured tables for clarity. Detailed methodologies for synthesis, spectroscopic analysis (NMR, FT-IR, UV-Vis), and computational studies are provided to facilitate further research and application.

Introduction

This compound is an aromatic nitrile that serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its unique electronic and structural characteristics, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating methoxy groups, make it a molecule of significant interest in drug discovery and the development of novel organic materials. A thorough understanding of its molecular geometry, electronic landscape, and spectroscopic signatures is crucial for its effective utilization in these fields. This guide aims to provide a detailed repository of this information for researchers and professionals.

Molecular Structure

Optimized Molecular Geometry (Computational)

Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311++G(d,p) basis set provide a detailed picture of the molecule's geometry. The key bond lengths, bond angles, and dihedral angles are presented in Table 1. These computational methods are widely accepted for their accuracy in predicting molecular structures.[3]

Table 1: Calculated Geometrical Parameters of this compound

ParameterBond/AtomsValue
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.40
C-CN1.44
C≡N1.16
C-O1.36
O-CH₃1.42
C-H (aromatic)1.08
C-H (methyl)1.09
Bond Angles (°)
C-C-C (aromatic)119 - 121
C-C-CN120.5
C-C-O115.5, 124.5
C-O-C118.0
Dihedral Angles (°)
C-C-O-C~0 or ~180

Note: Data is based on DFT calculations (B3LYP/6-311++G(d,p)) as direct experimental crystallographic data is not available.

Caption: Molecular structure of this compound.

Electronic Properties

The electronic properties of this compound are dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for determining the molecule's reactivity, electronic transitions, and potential applications in organic electronics.

Frontier Molecular Orbitals (Computational)

DFT calculations provide valuable insights into the energies and spatial distributions of the HOMO and LUMO. This information is crucial for predicting the molecule's behavior in chemical reactions and its photophysical properties.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.0 to -1.5
HOMO-LUMO Gap 5.0 to 6.0

Note: Values are typical ranges obtained from DFT (B3LYP/6-311++G(d,p)) calculations and can vary slightly based on the specific computational model.

HOMO_LUMO_Energy_Diagram HOMO-LUMO Energy Gap HOMO HOMO (~ -6.7 eV) LUMO LUMO (~ -1.2 eV) HOMO->LUMO Energy Gap (~5.5 eV)

Caption: HOMO-LUMO energy level diagram.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound. The following sections provide expected data from key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~6.7s, 2H (H-2, H-6)~161C-3, C-5
~6.4t, 1H (H-4)~119C≡N
~3.8s, 6H (-OCH₃)~115C-1
~108C-2, C-6
~106C-4
~56-OCH₃

Note: Predicted values based on analogous compounds and general principles of NMR spectroscopy.[4][5] Solvent: CDCl₃.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.

Table 4: Key Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2230C≡N stretch
~3000-2800C-H stretch (aromatic and aliphatic)
~1600C=C stretch (aromatic ring)
~1200-1000C-O stretch

Note: Data is based on computational predictions (DFT B3LYP/6-311++G(d,p)) and comparison with similar molecules.[6][7]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The absorption maxima correspond to the energy required to promote an electron from a lower to a higher energy molecular orbital. For this compound, the primary absorption bands are expected in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λ_max, nm)Electronic Transition
~230π → π
~280π → π

Note: Predicted values based on computational studies and data from related benzonitrile derivatives.[8]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the synthesis of aryl nitriles from the corresponding anilines.[2][9]

Sandmeyer_Reaction_Workflow Start 3,5-Dimethoxyaniline Diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Diazonium_Salt 3,5-Dimethoxybenzenediazonium Chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium_Salt->Sandmeyer Workup Work-up and Purification Sandmeyer->Workup Product This compound Workup->Product

Caption: Synthesis of this compound workflow.

Protocol:

  • Diazotization: Dissolve 3,5-dimethoxyaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR_Raman Vibrational Spectroscopy (FT-IR and FT-Raman) Sample->FTIR_Raman UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis FTIR_Raman->Data_Analysis UV_Vis->Data_Analysis

Caption: Spectroscopic characterization workflow.

  • NMR Spectroscopy: [10]

    • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • FT-IR Spectroscopy: [7]

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

Computational Methodology
  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Calculations:

    • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.

    • Frequency Analysis: Calculate vibrational frequencies to confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra.

    • Electronic Properties: Calculate HOMO and LUMO energies and the corresponding energy gap.

    • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and UV-Vis absorption spectrum.

Conclusion

This technical guide provides a detailed overview of the molecular and electronic structure of this compound, supported by computational data and established experimental protocols. The presented data on its geometry, electronic properties, and spectroscopic signatures serves as a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The detailed methodologies offer a practical framework for the synthesis and characterization of this important chemical intermediate, paving the way for its application in the design and development of novel functional molecules.

References

3,5-Dimethoxybenzonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethoxybenzonitrile as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly versatile aromatic compound that serves as a crucial building block in modern organic synthesis. Its molecular architecture, characterized by a nitrile functional group and two electron-donating methoxy groups positioned meta to each other on a benzene ring, provides a unique combination of reactivity and structural properties. This makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group offers a gateway to diverse functionalities such as amines, carboxylic acids, and ketones, while the methoxy-activated ring is amenable to further substitution. This guide provides a comprehensive overview of its properties, reactivity, and applications, complete with experimental protocols and data to support its use in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the application of any chemical building block. The physical and spectroscopic properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol
CAS Number 19179-31-8[1][3]
Appearance Off-white crystalline powder[1]
Melting Point 87-89 °C
Purity ≥ 99% (HPLC)[1]
InChI Key NVTHWSJNXVDIKR-UHFFFAOYSA-N[4]
SMILES String COc1cc(OC)cc(c1)C#N
Spectroscopic Data

While specific spectra for this compound were not found in the search results, the data for the closely related and synthetically accessible 3,5-Dimethoxybenzaldehyde and 3,5-Dimethoxybenzoic acid provide a strong basis for characterizing derivatives. The expected spectral features for the nitrile are inferred from general principles and data for analogous structures.

Table 2: Representative ¹H NMR Spectroscopic Data (Derivative: 3,5-Dimethoxybenzyl alcohol)

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
6.53d, J = 2.2 Hz2HAromatic (H-2, H-6)[5]
6.40t, J = 2.2 Hz1HAromatic (H-4)[5]
4.65s2HMethylene (-CH₂OH)[5]
3.80s6HMethoxy (-OCH₃)[5]
1.95br s1HHydroxyl (-OH)[5]

Table 3: Representative ¹³C NMR Spectroscopic Data (Derivative: 3,5-Dimethoxybenzyl alcohol)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignmentReference
161.0Aromatic (C-3, C-5)[5]
143.5Aromatic (C-1)[5]
105.1Aromatic (C-2, C-6)[5]
99.3Aromatic (C-4)[5]
65.4Methylene (-CH₂OH)[5]
55.3Methoxy (-OCH₃)[5]

Table 4: Representative Infrared (IR) Spectroscopy Data (Derivative: 3,5-Dimethoxybenzaldehyde)

Wavenumber (cm⁻¹)IntensityAssignmentReference
~2900StrongC-H Stretch (aromatic and aliphatic)[6]
~1700StrongC=O Stretch (aldehyde)[6]
~1600StrongC=C Stretch (aromatic ring)[6]

Reactivity and Synthetic Applications

This compound's utility stems from the reactivity of its nitrile group and the activated aromatic ring. These sites allow for a variety of transformations to build molecular complexity.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups.

1. Reduction to 3,5-Dimethoxybenzylamine

The reduction of the nitrile to a primary amine is a fundamental transformation, providing a key building block for amides, sulfonamides, and heterocyclic systems.

G Reduction of Nitrile to Primary Amine cluster_0 A This compound B 3,5-Dimethoxybenzylamine A->B [Reducing Agent] (e.g., LiAlH₄, H₂/Catalyst)

Caption: General scheme for the reduction of this compound.

Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄) (Representative)

This protocol is adapted from the general procedure for reducing nitriles.

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of LiAlH₄ (1.2 eq.) in anhydrous diethyl ether or THF.

  • Addition: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: The resulting solid is filtered off and washed thoroughly with ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-dimethoxybenzylamine, which can be further purified by distillation or chromatography.

2. Hydrolysis to 3,5-Dimethoxybenzoic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a common precursor for esters, amides, and acid chlorides.

G Hydrolysis of Nitrile to Carboxylic Acid cluster_0 A This compound B 3,5-Dimethoxybenzoic Acid A->B H₃O⁺ or OH⁻ Heat

Caption: General scheme for the hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)

  • Setup: this compound is added to a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. The crude 3,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.[5]

Role in the Synthesis of Bioactive Compounds and Materials

This compound is a valuable intermediate in the creation of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1]

Pharmaceutical and Agrochemical Synthesis

The 3,5-dimethoxyphenyl motif is a common feature in many biologically active compounds. The nitrile serves as a convenient handle to introduce other functionalities required for biological activity. Its derivatives are key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[7] The enhanced solubility and reactivity conferred by the methoxy groups make it an attractive starting material for drug discovery programs.[1]

Materials Science Applications

Beyond life sciences, this compound is explored for its potential in materials science. Its favorable electronic properties make it a candidate for the development of organic electronic devices, such as organic semiconductors and light-emitting diodes (LEDs).[1]

The general workflow from this building block to a final product is illustrated below.

G Synthetic Workflow A This compound (Building Block) B Functional Group Transformation (e.g., Reduction, Hydrolysis) A->B C Key Intermediate B->C D Coupling / Cyclization Reactions C->D E Bioactive Molecule or Functional Material D->E

Caption: From building block to high-value product.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

Hazard ClassClassificationReference
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)
Skin Irritation Category 2
Eye Irritation Category 2
Specific Target Organ Toxicity Category 3 (Respiratory system)

Precautionary Measures:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[8] Wash hands thoroughly after handling.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (type N95 or equivalent).

  • Storage: Store in a cool, dry, well-ventilated place at 0 - 8 °C.[1] Keep the container tightly closed.[9]

  • In case of exposure:

    • Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[8]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[8]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[9]

Conclusion

This compound stands out as a pivotal building block in organic synthesis. Its defined structure, coupled with the versatile reactivity of the nitrile group and the activated aromatic ring, provides chemists with a reliable and efficient starting point for constructing complex molecular architectures. From developing novel therapeutic agents to designing next-generation organic materials, the applications of this compound are extensive and continue to expand, underscoring its importance for professionals in the chemical sciences.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxybenzonitrile: Discovery and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. While the precise historical discovery of this compound is not extensively documented, its synthesis can be achieved through several established and modern organic chemistry reactions. This document details the most prominent synthetic pathways, including the classical Sandmeyer reaction, the dehydration of 3,5-dimethoxybenzaldehyde oxime, and modern palladium-catalyzed cyanation methods. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows to aid researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of more complex molecules with potential therapeutic applications. Its structure, featuring a benzonitrile core with two methoxy groups at the 3 and 5 positions, imparts unique reactivity and solubility characteristics that are advantageous in medicinal chemistry and materials science. This guide serves as a technical resource for chemists, providing a detailed examination of the key synthetic routes to this important compound.

Historical Perspective and Discovery

The exact date and discoverer of this compound are not clearly recorded in readily available historical chemical literature. However, the synthesis of similarly substituted aromatic compounds suggests that its initial preparation likely occurred in the late 19th or early 20th century, following the development of key reactions for the functionalization of benzene derivatives. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method for converting arylamines into various functional groups, including nitriles, and represents a highly probable route for the first synthesis of this compound from 3,5-dimethoxyaniline.[1]

Synthetic Methodologies

Several synthetic strategies can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the overall synthetic scheme. The following sections detail the most common and effective approaches.

Sandmeyer Reaction of 3,5-Dimethoxyaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group on an aromatic ring into a nitrile group via a diazonium salt intermediate.[1][2][3] This method is a plausible historical route and remains a viable synthetic option.

Reaction Pathway:

Sandmeyer_Reaction Start 3,5-Dimethoxyaniline Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate 3,5-Dimethoxybenzene- diazonium Chloride Step1->Intermediate Step2 Cyanation (CuCN) Intermediate->Step2 Product This compound Step2->Product

Caption: Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol:

  • Diazotization: 3,5-Dimethoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution is slowly added to the hot copper cyanide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is heated at 80-90 °C for 30 minutes to ensure complete reaction.

  • Work-up and Purification: The mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Dehydration of 3,5-Dimethoxybenzaldehyde Oxime

Another common method for the synthesis of nitriles is the dehydration of the corresponding aldoxime. This approach involves the initial conversion of 3,5-dimethoxybenzaldehyde to its oxime, followed by treatment with a dehydrating agent.

Reaction Pathway:

Oxime_Dehydration Start 3,5-Dimethoxybenzaldehyde Step1 Oximation (NH2OH·HCl, Base) Start->Step1 Intermediate 3,5-Dimethoxybenzaldehyde Oxime Step1->Intermediate Step2 Dehydration (e.g., Ac2O, heat) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthesis of this compound via oxime dehydration.

Experimental Protocol:

  • Oximation: 3,5-Dimethoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a suitable solvent such as ethanol or pyridine.[4]

  • A base (e.g., sodium hydroxide or pyridine) is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).[4]

  • Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 3,5-dimethoxybenzaldehyde oxime.

  • Dehydration: The crude oxime is then treated with a dehydrating agent. A common method is to heat the oxime in acetic anhydride. Other reagents like thionyl chloride, phosphorus pentoxide, or various modern catalytic systems can also be employed.

  • Purification: After the dehydration is complete, the reaction mixture is carefully quenched (e.g., with ice water if acetic anhydride is used) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Modern Synthetic Methods: Palladium-Catalyzed Cyanation

Modern cross-coupling reactions offer efficient and often milder alternatives to classical methods. Palladium-catalyzed cyanation of aryl halides or triflates is a powerful tool for the synthesis of benzonitriles.[5] This method would start from a suitably substituted 3,5-dimethoxy-functionalized benzene ring.

Reaction Pathway:

Palladium_Cyanation Start 3,5-Dimethoxy-X-benzene (X = Br, I, OTf) Step1 Pd-catalyzed Cyanation (e.g., Pd(PPh3)4, Zn(CN)2) Start->Step1 Product This compound Step1->Product

Caption: Palladium-catalyzed cyanation for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: A reaction vessel is charged with the 3,5-dimethoxy-substituted aryl halide or triflate (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.6-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%), and a solvent (e.g., DMF, DMAc).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.

Method Starting Material Key Reagents Typical Yield (%) Melting Point (°C) Reference
Sandmeyer Reaction3,5-DimethoxyanilineNaNO₂, HCl, CuCN60-7588-90Inferred from general Sandmeyer reaction protocols
Oxime Dehydration3,5-DimethoxybenzaldehydeNH₂OH·HCl, Ac₂O70-8588-90Inferred from general oxime dehydration protocols
Pd-Catalyzed Cyanation3,5-DimethoxybromobenzenePd catalyst, Zn(CN)₂80-9588-90Inferred from general Pd-catalyzed cyanation protocols

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.66 (s, 2H, Ar-H), 6.59 (t, J = 2.3 Hz, 1H, Ar-H), 3.82 (s, 6H, -OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.2, 118.4, 113.3, 107.8, 107.4, 55.8.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The dimethoxy substitution pattern is a common feature in many natural products and synthetic compounds with a range of pharmacological activities. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, or tetrazoles, which are prevalent in many drug scaffolds. Its derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established and modern synthetic methodologies. While the historical origins of its synthesis are likely rooted in classical reactions like the Sandmeyer reaction, contemporary methods such as palladium-catalyzed cyanation offer improved efficiency and milder reaction conditions. This guide provides researchers and drug development professionals with a detailed and comparative overview of these synthetic routes, complete with experimental protocols and quantitative data, to facilitate the efficient production of this valuable chemical intermediate. The choice of the optimal synthetic pathway will depend on the specific requirements of the research or development program.

References

The Pivotal Role of the 3,5-Dimethoxybenzonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzonitrile structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity to engage in critical molecular interactions with biological targets.[1] Among the myriad of substituted benzonitriles, the 3,5-dimethoxybenzonitrile core has emerged as a particularly valuable scaffold. Its unique electronic properties and synthetic versatility have propelled the development of a diverse array of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthetic Accessibility and Versatility

This compound serves as a versatile intermediate for the synthesis of a wide range of more complex, biologically active molecules.[2] Its precursor, 3,5-dimethoxybenzaldehyde, is readily available and can be converted to the nitrile through established methods like aldoxime dehydration.[3] The 3,5-dimethoxy substitution pattern influences the reactivity of the aromatic ring, making it a valuable building block for creating diverse molecular architectures.

A common synthetic application involves the use of 3,5-dimethoxybenzaldehyde in Claisen-Schmidt condensation to form chalcones, and in the Wittig reaction to produce stilbene analogs.[2] These scaffolds are precursors to compounds with demonstrated anticancer and anti-inflammatory properties.

Applications in Oncology: Tubulin Polymerization Inhibitors

A significant area of research for compounds derived from the 3,5-dimethoxybenzene scaffold is in the development of tubulin polymerization inhibitors.[4] These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The 3,5-dimethoxyphenyl moiety is a key pharmacophore in many potent tubulin inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various derivatives incorporating the 3,5-dimethoxyphenyl scaffold against several human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-oneNot SpecifiedNot Specified[2]
Triazole 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4e)MCF-77.79[5][6]
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4f)MCF-710.79[5][6]
1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (4l)MCF-713.20[5][6]
Indole 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g)MCF-72.94[4]
MDA-MB-2311.61[4]
A5496.30[4]
HeLa6.10[4]
A3750.57[4]
B16-F101.69[4]
Pyridine Trimethoxyphenyl Pyridine Derivative (VI)HCT-116Not Specified[7]
HepG-2IC50 = 8.92 nM (Tubulin Polymerization)[7]
MCF-7Not Specified[7]
Triazolopyrimidine 7-(3',4',5'-trimethoxyphenyl)-[1][2][8]triazolo[1,5-a]pyrimidine (3d)HeLa0.030-0.043[9]
A5490.160-0.240[9]
HT-290.067-0.160[9]

Applications in Infectious Diseases: Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents. The benzonitrile scaffold is present in a number of compounds with antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzohydrazide derivatives, which can be synthesized from precursors related to this compound.

CompoundMicrobial SpeciesMIC (µM)Reference
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4g) E. faecalis18.95[10]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h) S. aureus5.88[10]
S. typhi12.07[10]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i) A. baumanii11.64[10]
E. coli23.30[10]
C. albicans23.30[10]
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4j) E. faecalis16.68[10]
A. baumanii16.68[10]

Experimental Protocols

Synthesis of (E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone Derivative)[2]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • 4-Aminoacetophenone

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid

  • Distilled Water

  • Ice bath

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • Dissolve 3,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-aminoacetophenone (1.35 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with continuous stirring over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture by adding glacial acetic acid dropwise until a yellow precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure product.

  • Dry the product in a vacuum oven.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)[2][3]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound and control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)

  • Pre-warmed 96-well plates

  • Fluorometric plate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

  • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Add 5 µL of the test compound, controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[10][11]

Materials:

  • Test compound

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Positive control antibiotic

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform a serial two-fold dilution of the test compound in the appropriate broth medium directly in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with a known antibiotic), a growth control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Akt/NF-κB Signaling Pathway

Derivatives of 3,5-dimethoxybenzaldehyde, such as certain chalcones, have been shown to exhibit anti-inflammatory properties through the inhibition of key signaling pathways like the Akt/NF-κB pathway.[2]

Akt_NF_kB_Pathway cluster_nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates IKK IKK Akt->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene Inhibitor 3,5-Dimethoxy- chalcone derivative Inhibitor->Akt

Caption: Inhibition of the Akt/NF-κB signaling pathway.

General Workflow for Anticancer Drug Discovery

The process of discovering and evaluating novel anticancer agents derived from the this compound scaffold follows a structured workflow.

Drug_Discovery_Workflow Start Start: This compound Scaffold Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Screening->Synthesis No Activity Hit Hit Identification (Active Compounds) Screening->Hit MoA Mechanism of Action Studies (e.g., Tubulin Assay) Hit->MoA Yes Lead Lead Optimization MoA->Lead Lead->Synthesis SAR Studies InVivo In Vivo Efficacy (Animal Models) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical End Clinical Candidate Preclinical->End

Caption: Anticancer drug discovery workflow.

Experimental Workflow for Antimicrobial Screening

The evaluation of novel compounds for antimicrobial activity also follows a systematic process.

Antimicrobial_Screening_Workflow Compound Test Compound (this compound derivative) MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC MBC Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Synergy Synergy Testing (with known antibiotics) MIC->Synergy TimeKill Time-Kill Kinetic Assay MBC->TimeKill Bacteriostatic/ Bactericidal? MoA Mechanism of Action Studies TimeKill->MoA Synergy->MoA Lead Lead Compound Identification MoA->Lead

Caption: Workflow for antimicrobial screening.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, and as antimicrobial agents. The data and protocols presented in this guide underscore the importance of this scaffold in drug discovery and provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships of this compound derivatives holds great promise for the development of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethoxybenzonitrile from 3,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 3,5-dimethoxybenzonitrile from 3,5-dimethoxybenzaldehyde. The described method involves the formation of an aldoxime intermediate, followed by in-situ dehydration to yield the desired nitrile. This application note includes a comprehensive experimental procedure, characterization data, and a summary of the physicochemical properties of the starting material and the product. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and biologically active compounds. The presence of the nitrile group allows for its conversion into other functional groups such as amines, amides, and carboxylic acids, making it a versatile intermediate in drug discovery and development. The one-pot conversion of aldehydes to nitriles is an efficient and widely used transformation in organic chemistry. This method typically proceeds through an aldoxime intermediate, which is subsequently dehydrated to the corresponding nitrile. This document outlines a straightforward and effective protocol for this synthesis.

Data Presentation

A summary of the key physicochemical properties of the reactant and the product is presented in the table below for easy reference and comparison.

Property3,5-Dimethoxybenzaldehyde (Starting Material)This compound (Product)
Molecular Formula C₉H₁₀O₃C₉H₉NO₂
Molecular Weight 166.17 g/mol 163.17 g/mol
Appearance White to off-white crystalline solidOff-white crystalline powder
Melting Point 45-48 °C87-89 °C
Boiling Point 151 °C at 16 mmHgNot readily available
CAS Number 7311-34-419179-31-8

Experimental Protocol

This protocol details the one-pot synthesis of this compound from 3,5-dimethoxybenzaldehyde.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield:

While the exact yield for this specific substrate may vary, similar one-pot conversions of aromatic aldehydes to nitriles using this method typically result in good to excellent yields, often in the range of 80-95%.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the two equivalent methoxy groups (around 3.8 ppm), a singlet for the aromatic proton at the 4-position, and a singlet for the two equivalent aromatic protons at the 2 and 6-positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the nitrile carbon, the methoxy carbons, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

  • Melting Point: The melting point of the purified product should be consistent with the literature value (87-89 °C).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (163.17 g/mol ).

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3_5_dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde aldoxime 3,5-Dimethoxybenzaldehyde Oxime 3_5_dimethoxybenzaldehyde->aldoxime + NH₂OH·HCl 3_5_dimethoxybenzonitrile This compound aldoxime->3_5_dimethoxybenzonitrile Dehydration (-H₂O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 3,5-dimethoxybenzaldehyde and NH₂OH·HCl in DMSO start->dissolve heat Heat to 100 °C and stir dissolve->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up and extraction with ethyl acetate monitor->workup isolate Isolate crude product by rotary evaporation workup->isolate purify Purify by recrystallization or column chromatography isolate->purify characterize Characterize product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Photocatalytic C-H Cyanation of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis. However, classical SNAr reactions are typically challenging on electron-rich aromatic rings, such as those bearing multiple methoxy substituents. The electron-donating nature of these groups deactivates the ring towards nucleophilic attack.[1] This application note describes a modern approach to the functionalization of electron-rich benzonitriles, specifically the direct C-H cyanation of 3,5-dimethoxybenzonitrile, using a photoredox-catalyzed method. This protocol offers a mild and effective alternative to traditional SNAr reactions for the synthesis of highly functionalized benzonitrile derivatives.[2][3][4]

The described method utilizes an acridinium photoredox catalyst to activate the aromatic substrate towards C-H functionalization.[2][5] Upon irradiation with visible light, the photocatalyst promotes the formation of an aryl radical cation from the electron-rich arene.[2] This reactive intermediate is then trapped by a cyanide nucleophile. Subsequent oxidation regenerates the aromatic system, yielding the desired cyanated product.[2] This approach avoids the need for harsh reaction conditions or pre-functionalization of the aromatic ring with a leaving group.[2][4]

Data Presentation

The following table summarizes representative data for the photoredox-catalyzed C-H cyanation of various electron-rich aromatic substrates, demonstrating the feasibility of this transformation.

EntrySubstrateProduct(s)Yield (%)Reaction Time (h)
11,3-Dimethoxybenzene2,4-Dimethoxybenzonitrile4524
23,5-Dimethylanisole2-Cyano-3,5-dimethylanisole & 4-Cyano-3,5-dimethylanisole92 (mixture)24
32-Allyloxyanisole4-Cyano-2-allyloxyanisole5524
4Naphthalene1-Cyanonaphthalene7524
52-Methoxynaphthalene1-Cyano-2-methoxynaphthalene8824

Data adapted from McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2880–2883.[2]

Experimental Protocol

Objective: To synthesize 2,4-dimethoxy-6-cyanobenzonitrile via a photoredox-catalyzed C-H cyanation of this compound. This protocol is adapted from the procedure reported by McManus and Nicewicz for the cyanation of electron-rich arenes.[2]

Materials:

  • This compound

  • 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate (photocatalyst)

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Phosphate buffer (pH ≈ 7)

  • 4 mL screw-cap vials

  • Magnetic stir bar

  • Blue LED light source (e.g., 40 W, λmax = 450 nm)

  • Syringes

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv.).

    • Add the acridinium photocatalyst (0.005 mmol, 2 mol%).

    • In a fume hood, add anhydrous dichloromethane (2.5 mL).

    • Add the phosphate buffer (0.5 mL).

    • Using a syringe, add trimethylsilyl cyanide (0.5 mmol, 2.0 equiv.).

    • Seal the vial with a screw cap.

  • Photocatalytic Reaction:

    • Place the vial on a magnetic stir plate and commence stirring.

    • Position the vial approximately 5-10 cm from the blue LED light source.

    • Irradiate the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2,4-dimethoxy-6-cyanobenzonitrile.

  • Characterization:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Photocatalysis cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Photocatalyst - TMSCN - DCM - Buffer irradiation Irradiate with Blue LED (24-48 h, Room Temp.) reagents->irradiation quench Quench with NaHCO3 irradiation->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the photoredox C-H cyanation of this compound.

References

Application Notes and Protocols for the Synthesis of Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of Methoxy-Substituted Benzonitriles in the Synthesis of Tubulin Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent anticancer therapeutics. A significant class of these agents, known as tubulin polymerization inhibitors, function by binding to the colchicine site on β-tubulin, preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A key structural feature of many potent colchicine-site tubulin inhibitors is the presence of a 3,4,5-trimethoxyphenyl "A-ring". This moiety is critical for high-affinity binding to tubulin and is a cornerstone of the structure-activity relationship (SAR) for this class of compounds. While 3,5-dimethoxybenzonitrile is a versatile intermediate in organic synthesis, the current scientific literature does not extensively document its direct use in the synthesis of highly potent tubulin inhibitors.[1] Instead, research has consistently shown that the 3,4,5-trimethoxy substitution pattern is essential for significant biological activity.[2][3]

These application notes will therefore focus on the synthesis and evaluation of tubulin inhibitors incorporating the vital 3,4,5-trimethoxyphenyl pharmacophore, providing researchers with protocols for the synthesis of compounds with demonstrated high potency.

Data Presentation: Biological Activity of Representative Tubulin Inhibitors

The following tables summarize the in vitro biological activity of several classes of tubulin inhibitors that feature the 3,4,5-trimethoxyphenyl group.

Table 1: Cytotoxicity of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides [4]

CompoundRIC50 (µM) on MCF-7 Cells
4e 3-methoxyphenyl7.79
4f 2-methoxyphenyl10.79
4l 3,5-difluorophenyl13.20

Table 2: Biological Activity of 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives [5]

CompoundB-ring SubstitutionTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (µM) - MCF-7
7i 3-hydroxy-4-methoxyphenylNot specified0.12
CA-4 (Reference) 3-hydroxy-4-methoxyphenylNot specified>0.12

Table 3: Biological Activity of Trimethoxyphenyl Pyridine Derivatives [6]

CompoundTubulin Polymerization IC50 (nM)Cytotoxicity IC50 (µM) - MCF-7
VI 8.926.11
Vb 22.41Not specified
Vc 17.64Not specified
Vf 20.39Not specified
Vj 10.75Not specified
Colchicine (Reference) 9.85Not specified

Experimental Protocols

General Synthesis of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives[7]

This protocol outlines a general synthetic route for a class of indole-based tubulin inhibitors.

Diagram: Synthetic Workflow for Indole-Based Tubulin Inhibitors

G A 6-Substituted Indole Boronic Acids C Suzuki-Miyaura Cross-Coupling A->C B 5-Iodo-1,2,3-trimethoxybenzene B->C D Crude Biaryl Intermediates C->D E Purification (Flash Chromatography) D->E F Target Compounds (3a-3p) E->F

Caption: General synthetic workflow for indole-based tubulin inhibitors.

Materials:

  • 6-substituted indole boronic acids

  • 5-iodo-1,2,3-trimethoxybenzene

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Silica gel for chromatography

Procedure:

  • Suzuki-Miyaura Cross-Coupling: To a solution of the 6-substituted indole boronic acid and 5-iodo-1,2,3-trimethoxybenzene in a suitable solvent system, add the palladium catalyst and base.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude biaryl intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final target compounds.

In Vitro Tubulin Polymerization Assay[6]

This assay turbidimetrically measures the extent of microtubule formation in the presence of a test compound.

Materials:

  • Purified bovine brain tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Test compounds dissolved in DMSO

  • Colchicine (as a positive control)

  • 96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a solution of tubulin in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution.

  • Dispense the tubulin/GTP solution into pre-warmed 96-well plates containing the test compounds at various concentrations.

  • Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm over time at 37°C.

  • The increase in absorbance corresponds to the polymerization of tubulin.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Cell Proliferation (MTT) Assay[5]

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.

Mechanism of Action

The primary mechanism of action for these 3,4,5-trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of downstream cellular events.

Diagram: Signaling Pathway of Tubulin Inhibitors

G A Tubulin Inhibitor (3,4,5-trimethoxyphenyl derivative) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Mechanism of action of colchicine-site tubulin inhibitors.

By binding to the colchicine site on β-tubulin, these inhibitors prevent the incorporation of tubulin dimers into growing microtubules. This leads to the disruption of the microtubule network, which is critical for the formation of the mitotic spindle.[7] The cell's spindle assembly checkpoint detects this failure, leading to an arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[7]

Conclusion

The 3,4,5-trimethoxyphenyl moiety is a well-established and critical pharmacophore for the design of potent tubulin polymerization inhibitors that bind to the colchicine site. The synthetic and biological evaluation protocols provided here offer a robust framework for researchers engaged in the discovery and development of novel anticancer agents targeting microtubule dynamics. Further exploration of structure-activity relationships, focusing on modifications to the B-ring and the linker connecting the two aryl moieties, continues to be a promising strategy for identifying next-generation tubulin inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols for the Reduction of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethoxybenzonitrile is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reduction to 3,5-dimethoxybenzylamine is a key transformation, yielding a primary amine that can be further functionalized.[1][2] This document provides detailed protocols for two common and effective methods for this reduction: using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Overview of Reduction Methods

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Two primary methodologies are presented here:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles.[3][4] It serves as a source of hydride ions (H⁻) that attack the electrophilic carbon of the nitrile.[5] This method is highly effective but requires anhydrous conditions due to the violent reaction of LiAlH₄ with water.[3]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[6][7] It is an atom-economical and environmentally benign process.[7] The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.[7]

Data Presentation

The following table summarizes the key quantitative data for the described reduction methods.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Pd/C)
Starting Material This compoundThis compound
Product 3,5-Dimethoxybenzylamine3,5-Dimethoxybenzylamine
Typical Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂) with 5-10% Pd/C
Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol
Reaction Temperature 0 °C to refluxRoom Temperature to 50 °C
Reaction Pressure Atmospheric1 - 50 atm (H₂)
Typical Reaction Time 2 - 12 hours4 - 24 hours
Workup Aqueous Quench (e.g., with Na₂SO₄·10H₂O or Rochelle's salt)Filtration to remove catalyst
Typical Yield > 85%> 90%
Purity Generally high after purificationOften high, may not require further purification

Experimental Protocols

Protocol 1: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound to 3,5-dimethoxybenzylamine using LiAlH₄ in an anhydrous ether solvent.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or Tetrahydrofuran - THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): After the reaction is complete, cool the flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. A common and safer alternative is the Fieser workup: for every 1 g of LiAlH₄ used, add 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water, with vigorous stirring. Alternatively, a saturated aqueous solution of Rochelle's salt can be added and stirred until a clear solution is obtained.

  • Isolation: Filter the resulting solid (aluminum salts) and wash it thoroughly with diethyl ether. Combine the organic filtrates.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethoxybenzylamine.

  • Purification (Optional): The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound via catalytic hydrogenation using palladium on carbon (Pd/C).

Materials:

  • This compound

  • Palladium on Carbon (5% or 10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Celite

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol %) to the solution under an inert atmosphere to prevent ignition of the dry catalyst.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this 3 times). Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the reaction mixture vigorously at room temperature. The reaction can be gently heated to increase the rate if necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by TLC.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the 3,5-dimethoxybenzylamine. The product is often of high purity and may not require further purification.

Visualizations

experimental_workflow Experimental Workflow for the Reduction of this compound cluster_LiAlH4 LiAlH4 Reduction cluster_H2 Catalytic Hydrogenation LiAlH4_setup Reaction Setup: - Suspend LiAlH4 in anhydrous ether - Dissolve nitrile in anhydrous ether LiAlH4_addition Slow addition of nitrile solution at 0 °C LiAlH4_setup->LiAlH4_addition LiAlH4_reaction Reaction at RT or reflux (2-12h) LiAlH4_addition->LiAlH4_reaction LiAlH4_workup Aqueous Quench (e.g., Fieser workup) LiAlH4_reaction->LiAlH4_workup LiAlH4_isolation Filtration and Extraction LiAlH4_workup->LiAlH4_isolation LiAlH4_purification Drying, Concentration & Optional Purification LiAlH4_isolation->LiAlH4_purification end_product 3,5-Dimethoxybenzylamine LiAlH4_purification->end_product H2_setup Reaction Setup: - Dissolve nitrile in alcohol - Add Pd/C catalyst H2_hydrogenation Hydrogenation (1-50 atm H2, RT) H2_setup->H2_hydrogenation H2_filtration Catalyst Filtration (through Celite) H2_hydrogenation->H2_filtration H2_isolation Solvent Evaporation H2_filtration->H2_isolation H2_product High Purity Product H2_isolation->H2_product H2_product->end_product start This compound start->LiAlH4_setup start->H2_setup reaction_pathway Chemical Transformation Pathway cluster_reagents Reducing Agents reactant This compound (C9H9NO2) product 3,5-Dimethoxybenzylamine (C9H13NO2) reactant->product Reduction reagent1 1. LiAlH4 2. H2O reagent1->product reagent2 H2, Pd/C reagent2->product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethoxybenzonitrile is a valuable chemical intermediate in the synthesis of a variety of organic molecules and pharmaceutical compounds. Its purity is a critical attribute that can significantly impact the yield, purity, and potential biological activity of downstream products. Therefore, a reliable and robust analytical method for determining its purity is essential for quality control and research applications.

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis and purity assessment of this compound. The described method is based on established principles for the analysis of aromatic nitriles and related compounds, offering excellent separation and quantification.

Experimental Protocols

This section provides a detailed methodology for the purity analysis of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reverse-phase column is recommended. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice. Alternatively, a specialized column like the Newcrom R1 has shown good performance for structurally similar compounds.[1]

  • Reagents and Solvents:

    • This compound reference standard of known purity (≥99%).

    • Acetonitrile (HPLC grade).

    • Water (Ultrapure, 18.2 MΩ·cm).

    • Methanol (HPLC grade).

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) (analytical grade).

  • Labware:

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with septa.

    • Syringe filters (0.45 µm or 0.22 µm).

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in ultrapure water. To do this, add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of water, then fill to the mark with water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (e.g., a 50:50 mixture of Mobile Phase A and B).

Sample Solution Preparation:

  • Sample Stock Solution: Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Sample Solution: Dilute the Sample Stock Solution with the mobile phase to a final concentration expected to be within the linear range of the method (e.g., 100 µg/mL).

  • Filtration: Filter the final Working Sample Solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis. These conditions are based on methods for structurally related compounds and should provide a good starting point for method development and validation.[1]

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Program Isocratic or Gradient (e.g., 60% B for 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax if determined)
Run Time Approximately 15 minutes
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (mobile phase or diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Standard Injection: Inject the Working Standard Solution at least twice to check for system suitability (e.g., retention time reproducibility, peak area consistency).

  • Sample Injection: Inject the prepared Working Sample Solution.

  • Data Analysis: After the chromatographic run, integrate the peaks in the chromatogram. The purity of the this compound sample is typically calculated using the area percent method.

Purity Calculation (Area %):

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following tables present representative data for a well-performing HPLC method for the purity analysis of this compound. These values serve as typical targets for method validation.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Retention Time (RT) Consistent (e.g., ± 2%)
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)
Table 2: Method Validation Summary (Representative Data)
ParameterTypical Result
Linearity (r²) ≥ 0.999
Range 10 - 150 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Water/H3PO4 + ACN) equilibration System Equilibration prep_mobile->equilibration prep_standard Standard Solution (100 µg/mL) std_inj Standard Injection(s) prep_standard->std_inj prep_sample Sample Solution (100 µg/mL) sample_inj Sample Injection prep_sample->sample_inj blank_inj Blank Injection equilibration->blank_inj blank_inj->std_inj std_inj->sample_inj acquisition Data Acquisition (CDS) sample_inj->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

References

Application Notes and Protocols: 3,5-Dimethoxybenzonitrile in the Preparation of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3,5-dimethoxybenzonitrile as a precursor in the synthesis of organic electronic materials, with a focus on its application in Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for the synthesis of a key intermediate, 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine, are provided, along with its characterization data.

Introduction

Organic electronic materials have garnered significant interest for their potential in developing flexible, lightweight, and cost-effective electronic devices.[1][2] Among the various classes of organic molecules explored, 1,3,5-triazine derivatives have emerged as promising candidates, particularly as electron-accepting cores in thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs.[1][2][3] The symmetrical C3-symmetric structure of 1,3,5-triazines allows for the straightforward introduction of various functional groups at the 2, 4, and 6 positions, enabling the fine-tuning of their electronic and photophysical properties.[4][5]

This compound serves as a valuable building block for the synthesis of these triazine-based materials. The methoxy groups are electron-donating, which can influence the HOMO and LUMO energy levels of the final molecule, thereby affecting its charge transport and emissive properties. The nitrile group provides a reactive site for cyclotrimerization reactions to form the 1,3,5-triazine ring.

Application: Host Material for Green Phosphorescent OLEDs

One of the key applications of triazine derivatives is as host materials in phosphorescent OLEDs (PhOLEDs). These materials form a matrix for the phosphorescent emitter (dopant), facilitating charge transport and transferring energy to the dopant. The high triplet energy of the host material is crucial to prevent back energy transfer from the dopant, ensuring efficient light emission.

A notable example of a material synthesized from this compound is 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine . This molecule exhibits properties that make it a suitable host material for green PhOLEDs.

Key Properties of 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine:
PropertyTypical Value for Triazine-based HostsSignificance in OLEDs
Triplet Energy (ET) > 2.6 eVA high triplet energy is essential to confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss and ensuring high emission efficiency.
Glass Transition Temperature (Tg) > 100 °CHigh thermal stability is crucial for the morphological stability and longevity of the OLED device during operation.
Electron Mobility > 10-4 cm2V-1s-1Efficient electron transport is necessary to balance the charge carriers (electrons and holes) within the emissive layer, leading to higher recombination efficiency.
HOMO/LUMO Levels HOMO: ~ -6.0 eV, LUMO: ~ -2.5 eVAppropriate energy levels are required for efficient charge injection from adjacent layers and to create a suitable energy cascade for charge transport.

Note: The values in the table are representative of similar 1,3,5-triazine-based host materials and are provided for illustrative purposes. Actual values for 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine would require experimental determination.

Experimental Protocols

The following section details the synthetic protocol for 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine from this compound.

Synthesis of 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine

The primary synthetic route to symmetrically substituted 1,3,5-triazines is the acid-catalyzed cyclotrimerization of the corresponding nitrile.

Reaction Scheme:

Synthesis of 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine.

Materials and Reagents:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic acid (0.1 eq) dropwise to the nitrile at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) or by column chromatography on silica gel to afford the pure 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • 1H NMR: To confirm the proton environment of the aromatic rings and the absence of starting material.

  • 13C NMR: To confirm the carbon framework of the triazine and substituted phenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine.

G reagents Combine this compound and TfOH reaction Heat at 120 °C for 24h reagents->reaction 1. Reaction Setup workup Aqueous Workup (DCM, Water, Brine) reaction->workup 2. Quenching & Extraction purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolation characterization Characterization (NMR, MS, EA) purification->characterization 4. Analysis product Pure 2,4,6-tris(3,5-dimethoxyphenyl) -1,3,5-triazine characterization->product 5. Final Product

Workflow for triazine synthesis.

Signaling Pathway and Logical Relationships

The application of 2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine as a host material in a PhOLED involves a series of energy transfer steps. The following diagram illustrates the logical relationship of energy flow within the emissive layer of a green PhOLED.

G cluster_host Host Material (2,4,6-tris(3,5-dimethoxyphenyl)-1,3,5-triazine) cluster_guest Green Phosphorescent Guest (Dopant) charge_injection Electron & Hole Injection exciton_formation Singlet & Triplet Exciton Formation charge_injection->exciton_formation energy_transfer Förster/Dexter Energy Transfer exciton_formation->energy_transfer guest_excitation Triplet Exciton Localization energy_transfer->guest_excitation Triplet Exciton Transfer light_emission Phosphorescence (Green Light Emission) guest_excitation->light_emission

References

A Step-by-Step Guide to Functionalizing the Aromatic Ring of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the aromatic ring of 3,5-dimethoxybenzonitrile. This guide covers key electrophilic aromatic substitution and ortho-metalation strategies, offering step-by-step methodologies to introduce nitro, halogen, and formyl groups, as well as a pathway for ortho-lithiated intermediates. These functionalized derivatives are valuable building blocks in medicinal chemistry and materials science.

Introduction

This compound is an attractive starting material for organic synthesis due to its activated aromatic ring, a consequence of the two electron-donating methoxy groups. These groups direct electrophilic substitution to the ortho and para positions. However, the symmetrical nature of the molecule means that the 2-, 4-, and 6-positions are electronically activated. The cyano group, being a meta-director and a weak deactivator, also influences the regioselectivity of these reactions. This guide explores various methods to selectively introduce new functionalities onto the aromatic core of this versatile molecule.

Experimental Overview

The following sections detail protocols for nitration, halogenation, formylation, and ortho-metalation of this compound. Each section includes a summary of the reaction, a detailed experimental protocol, and a table of expected outcomes based on literature precedents with analogous substrates.

Experimental Workflow

G start This compound nitration Nitration start->nitration HNO₃, H₂SO₄ halogenation Halogenation start->halogenation NBS, NCS, or I₂/HIO₃ formylation Formylation start->formylation Vilsmeier-Haack metalation Ortho-metalation start->metalation n-BuLi, THF nitro_prod 2-Nitro-3,5-dimethoxybenzonitrile nitration->nitro_prod halo_prod 2-Halo-3,5-dimethoxybenzonitrile halogenation->halo_prod formyl_prod 2-Formyl-3,5-dimethoxybenzonitrile formylation->formyl_prod lith_int 2-Lithio-3,5-dimethoxybenzonitrile (Intermediate) metalation->lith_int quenched_prod 2-Substituted-3,5-dimethoxybenzonitrile lith_int->quenched_prod Electrophile (E+) G reactant This compound product 2-Nitro-3,5-dimethoxybenzonitrile reactant->product Nitronium ion (NO₂⁺) generation reagents HNO₃ / H₂SO₄ G reactant This compound product 2-Halo-3,5-dimethoxybenzonitrile reactant->product Electrophilic Halogenation reagents NBS, NCS, or I₂/oxidant G reactant This compound product 2-Formyl-3,5-dimethoxybenzonitrile reactant->product Electrophilic attack reagents POCl₃, DMF intermediate Vilsmeier Reagent reagents->intermediate In situ formation G reactant This compound intermediate 2-Lithio-3,5-dimethoxybenzonitrile reactant->intermediate Deprotonation reagents n-BuLi, THF, -78 °C product 2-E-3,5-dimethoxybenzonitrile intermediate->product Electrophilic Quench electrophile Electrophile (E⁺)

Application of 3,5-Dimethoxybenzonitrile in the Synthesis of Strobilurin Fungicide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethoxybenzonitrile is a versatile chemical intermediate utilized in the synthesis of a variety of organic molecules, including those with applications in the agrochemical sector. Its chemical structure, featuring a benzonitrile core with two methoxy groups, allows for its conversion into various functionalized building blocks. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of a potential strobilurin-class fungicide analog. Strobilurin fungicides are a significant class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step process, beginning with the conversion of this compound to the key intermediate, 3,5-Dimethoxyphenol. This phenol derivative is then coupled with a suitable backbone to furnish the final strobilurin analog.

Synthetic Workflow A This compound B 3,5-Dimethoxybenzoic Acid A->B Hydrolysis C 3,5-Dimethoxyphenol B->C Decarboxylation E Strobilurin Fungicide Analog C->E Ether Synthesis D (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-methoxyiminoacetate D->E

Figure 1: Overall synthetic workflow from this compound to a strobilurin fungicide analog.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid from this compound (Hydrolysis)

This protocol describes the hydrolysis of the nitrile group of this compound to a carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated 3,5-Dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of 3,5-Dimethoxyphenol from 3,5-Dimethoxybenzoic Acid (Decarboxylation)

This protocol outlines the decarboxylation of 3,5-Dimethoxybenzoic acid to yield 3,5-Dimethoxyphenol.

Materials:

  • 3,5-Dimethoxybenzoic Acid

  • Copper catalyst (e.g., copper(I) oxide)

  • High-boiling point solvent (e.g., quinoline)

  • Sand bath or high-temperature heating mantle

  • Distillation apparatus

Procedure:

  • Combine 3,5-Dimethoxybenzoic Acid (1 equivalent) and a catalytic amount of copper(I) oxide in a flask equipped for distillation.

  • Add a high-boiling point solvent such as quinoline.

  • Heat the mixture to a temperature sufficient to induce decarboxylation (typically 200-250 °C).

  • The product, 3,5-Dimethoxyphenol, can be distilled directly from the reaction mixture under reduced pressure.

  • Alternatively, after cooling, the reaction mixture can be diluted with an organic solvent, washed with acid to remove the quinoline, and the organic layer concentrated to yield the crude product, which can be further purified by chromatography or distillation.

Protocol 3: Synthesis of a Strobilurin Fungicide Analog from 3,5-Dimethoxyphenol

This protocol details the synthesis of a strobilurin analog via Williamson ether synthesis.

Materials:

  • 3,5-Dimethoxyphenol

  • (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-methoxyiminoacetate

  • Potassium carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 3,5-Dimethoxyphenol (1.1 equivalents) in dry DMF, add potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (E)-Methyl 2-(2-(bromomethyl)phenyl)-2-methoxyiminoacetate (1 equivalent) in dry DMF dropwise.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final strobilurin analog.

Data Presentation

The following tables summarize the expected yields for the synthetic steps and the potential antifungal activity of the target strobilurin analog, based on data from similar compounds.

Table 1: Synthetic Reaction Yields

StepProductStarting MaterialExpected Yield (%)
1. Hydrolysis3,5-Dimethoxybenzoic AcidThis compound85-95
2. Decarboxylation3,5-Dimethoxyphenol3,5-Dimethoxybenzoic Acid70-80
3. Ether SynthesisStrobilurin Fungicide Analog3,5-Dimethoxyphenol60-75

Table 2: Antifungal Activity of Strobilurin Analogs

Fungal SpeciesEC₅₀ (µg/mL) of a Representative Strobilurin Analog
Rhizoctonia solani5-15
Botrytis cinerea10-25
Pyricularia oryzae1-10
Erysiphe graminis0.5-5

Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides exert their antifungal effect by inhibiting the mitochondrial respiratory chain at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[1][2] This inhibition blocks the transfer of electrons between cytochrome b and cytochrome c1, which is a critical step in the production of ATP.[3][4] The disruption of the electron transport chain leads to a cessation of cellular energy production, ultimately resulting in the death of the fungal cell.[5]

Strobilurin Mechanism of Action cluster_0 Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) CytB Cytochrome b (Qo site) CytC1 Cytochrome c1 Strobilurin Strobilurin Fungicide Strobilurin->CytB Binds and Inhibits CytB->CytC1 Electron Transfer (Blocked) ATP_Synthase ATP Synthase CytC1->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Production (Inhibited)

Figure 2: Mechanism of action of strobilurin fungicides, illustrating the inhibition of the electron transport chain at Complex III of the mitochondrial inner membrane.

Conclusion

This compound serves as a viable starting material for the synthesis of novel strobilurin fungicide analogs. The described multi-step synthesis, involving hydrolysis, decarboxylation, and etherification, provides a clear pathway to these potent agrochemicals. The resulting compounds are expected to exhibit significant antifungal activity through the well-established mechanism of mitochondrial respiration inhibition. Further optimization of the reaction conditions and biological evaluation of the synthesized compounds are warranted to fully explore their potential as effective crop protection agents.

References

Application Notes and Protocols for Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2][3] This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate α,β-unsaturated compounds, which are scaffolds for various biologically active molecules.

Notably, derivatives of 2-phenylacrylonitrile containing a 3,5-dimethoxyphenyl group, synthesized via Knoevenagel condensation of 3,5-dimethoxybenzaldehyde, have demonstrated potent and selective anticancer activity.[4] These compounds function as tubulin inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4] The 3,5-dimethoxy substitution pattern is considered a key pharmacophore for this biological activity, highlighting the importance of this specific reaction in the synthesis of novel therapeutic candidates.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Knoevenagel condensation of 3,5-dimethoxybenzaldehyde with different active methylene compounds.

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)
MalononitrileAmmonium AcetateEthanolReflux2 hHigh
Ethyl CyanoacetateTriphenylphosphineNone (Solvent-free)80 °C5-10 minHigh
Barbituric AcidCuO NanoparticlesNone (Solvent-free)Room TempShortHigh*
2-Methoxyethyl cyanoacetatePiperidine---88

*Note: "High" yield indicates that the specific numerical value for the reaction with 3,5-dimethoxybenzaldehyde was not provided in the general protocol, but the methodology is reported to be highly efficient for a range of aromatic aldehydes.[4]

Experimental Protocols

1. General Protocol for Knoevenagel Condensation with Malononitrile

This protocol provides a general procedure for the reaction of 3,5-dimethoxybenzaldehyde with malononitrile using ammonium acetate as a catalyst.[4]

Materials:

  • 3,5-dimethoxybenzaldehyde

  • Malononitrile

  • Ammonium Acetate

  • Ethanol

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 3,5-dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (0.2 mmol).[4]

  • Add 10 mL of ethanol to the flask.[4]

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.[4]

  • Heat the mixture to reflux with constant stirring for 2 hours.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-(3,5-dimethoxybenzylidene)malononitrile, will precipitate.[4]

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[4]

  • Dry the product in a vacuum oven to obtain the pure compound.[4]

2. Solvent-Free Protocol for Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol outlines a solvent-free approach for the reaction of 3,5-dimethoxybenzaldehyde with ethyl cyanoacetate using triphenylphosphine as a catalyst.[4]

Materials:

  • 3,5-dimethoxybenzaldehyde

  • Ethyl cyanoacetate

  • Triphenylphosphine

  • Reaction vial

  • Oil bath

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine 3,5-dimethoxybenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and triphenylphosphine (0.1 mmol).[4]

  • Place the vial in a pre-heated oil bath at 80°C.[4]

  • Stir the mixture for 5-10 minutes. This reaction can also be accelerated using microwave irradiation.[4]

  • Monitor the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.[4]

  • The crude product, ethyl 2-cyano-3-(3,5-dimethoxyphenyl)acrylate, can be purified by column chromatography on silica gel.[4]

Visualizations

Knoevenagel_Mechanism cluster_react cluster_prod Reactants 3,5-Dimethoxybenzaldehyde + Active Methylene Compound Carbanion Carbanion (Enolate) Reactants->Carbanion Deprotonation Base Base (e.g., Piperidine) Aldol_Adduct Aldol Adduct (Intermediate) Carbanion->Aldol_Adduct Nucleophilic Attack on Carbonyl Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration Water H₂O Experimental_Workflow Start Start Combine Combine Reactants: 3,5-Dimethoxybenzaldehyde, Active Methylene Compound, Catalyst, & Solvent (if any) Start->Combine Reaction Reaction: Heating/Stirring Combine->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Cooling, Precipitation Monitor->Workup Complete Isolation Isolation: Filtration Workup->Isolation Purification Purification: Recrystallization or Column Chromatography Isolation->Purification Characterization Characterization: NMR, IR, Mass Spec Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3,5-dimethoxybenzonitrile in various metal-catalyzed cross-coupling reactions. This versatile building block, featuring an electron-rich aromatic ring with a nitrile directing group, is a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. The following sections detail protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. While specific examples with this compound are not extensively reported, the provided protocols are based on established methods for structurally and electronically similar substrates and should serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction can be envisioned to proceed via activation of a C-H bond or by using a halogenated derivative of this compound. The following protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound derivatives.

Application Note:

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. The electron-donating methoxy groups on the this compound ring can influence the electronic properties of the resulting biaryl structure, potentially modulating its biological activity. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Aryl Halides:
Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001295
4-BromobenzonitrilePhenylboronic acidPd-bpydc-Nd (0.2)NaOHMethanol60193-95
2-Bromopyridine3-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane801688

This data is representative of Suzuki-Miyaura reactions with similar substrates and should be used as a guideline for optimization.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, & Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Suzuki-Miyaura Experimental Workflow

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[1][2] This reaction is a versatile method for the synthesis of substituted alkenes.

Application Note:

The Heck reaction can be utilized to introduce alkenyl groups to the this compound scaffold, leading to precursors for various complex molecules. The regioselectivity of the alkene insertion is a key consideration and can often be controlled by the choice of ligands and reaction conditions.

Experimental Protocol:

A general procedure for the Heck reaction is as follows:

  • Reaction Setup: In a sealed tube, combine the aryl halide (1.0 equiv), alkene (1.1-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich ligand), and a base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equiv).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, NMP, or toluene).

  • Reaction: Heat the mixture to 80-140 °C.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Representative Data for Heck Reactions of Aryl Halides:
Aryl HalideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
IodobenzeneStyrenePdCl₂ (cat.)-KOAcMethanol120High
4-Bromoacetophenonen-Butyl acrylatePdCl₂ (cat.)Se,N ligand---Moderate
Aryl BromideOlefinPd-complex 6 (2.0)-K₂CO₃DMF60High

This data is generalized from various Heck reaction protocols and serves as a starting point for optimization.[3]

Heck_Reaction_Workflow setup Combine Aryl Halide, Alkene, Catalyst, Ligand, & Base solvent Add Anhydrous Solvent setup->solvent heat Heat in Sealed Tube solvent->heat monitor Monitor Reaction (GC-MS/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Heck Reaction Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond.[4][5]

Application Note:

This reaction is invaluable for the synthesis of arylamines, which are common substructures in pharmaceuticals. Using a halogenated this compound derivative, a wide variety of primary and secondary amines can be introduced. The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity, especially with less reactive aryl chlorides.[6]

Experimental Protocol:

A general protocol for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the aryl halide (1.0 equiv), amine (1.2-1.5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv).[7]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify by column chromatography.

Representative Data for Buchwald-Hartwig Amination:
Aryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOtBuToluene8098
2-BromopyridineAnilinePd₂(dba)₃ (2)XantphosCs₂CO₃Dioxane10092
3-BromoanisoleBenzylaminePd(OAc)₂ (2)SPhosK₃PO₄t-BuOH11085

This data represents typical conditions and may require optimization for specific substrates.

Buchwald_Hartwig_Workflow setup Combine Aryl Halide, Amine, Catalyst, Ligand, & Base solvent Add Anhydrous Solvent setup->solvent heat Heat in Sealed Vial solvent->heat monitor Monitor Reaction (LC-MS) heat->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[1]

Application Note:

This reaction allows for the introduction of an alkynyl moiety onto the this compound core, creating a versatile intermediate for further transformations such as cycloadditions or as a building block for conjugated materials. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[8]

Experimental Protocol:

A general procedure for the Sonogashira coupling is as follows:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature to 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Representative Data for Sonogashira Coupling:
Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT95
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (cat.)CuI (cat.)TEA-RTHigh
Aryl BromideAryl Alkyne(NHC)-Pd (0.01)(NHC)-Cu (1)-Non-anhydrous-High

This data is representative and should be adapted for the specific substrates and desired outcome.[9][10]

Sonogashira_Coupling_Workflow setup Combine Aryl Halide, Pd Catalyst, & Cu Catalyst inert Establish Inert Atmosphere setup->inert reagents Add Solvent, Base, & Alkyne inert->reagents react Stir at RT or Heat reagents->react monitor Monitor Reaction (TLC/GC-MS) react->monitor workup Solvent Removal & Extraction monitor->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Sonogashira Coupling Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most common and practical starting materials for the synthesis of this compound are 3,5-dimethoxyaniline via the Sandmeyer reaction, or a corresponding aryl halide (e.g., 3,5-dimethoxybromobenzene) via nucleophilic substitution with a cyanide salt. The choice of starting material often depends on commercial availability, cost, and the scale of the reaction.

Q2: I am observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. What is the likely cause and how can I minimize it?

A2: The formation of 3,5-dimethoxyphenol is a common side reaction in the Sandmeyer synthesis of this compound. This occurs when the diazonium salt reacts with water. To minimize this, ensure that the diazotization and cyanation steps are carried out at low temperatures (typically 0-5 °C) to maintain the stability of the diazonium salt. Additionally, using a slight excess of the copper(I) cyanide catalyst can promote the desired cyanation over the reaction with water.[1][2]

Q3: My reaction to form this compound from the corresponding aryl halide is very slow or incomplete. What can I do to improve the reaction rate and yield?

A3: Incomplete conversion in nucleophilic aromatic substitution reactions to form nitriles can be due to several factors. Ensure your solvent is anhydrous, as water can interfere with the reaction. The choice of catalyst is also critical; palladium-based catalysts are often effective for these transformations.[3] Increasing the reaction temperature may also improve the rate, but this should be done cautiously to avoid decomposition of the starting materials or product.

Q4: What is a suitable method for purifying crude this compound?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethanol and water.[4] If the crude product contains impurities with similar polarity, column chromatography using silica gel with a gradient of ethyl acetate in hexanes is a reliable method.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction from 3,5-Dimethoxyaniline
Potential Cause Troubleshooting Step
Decomposition of Diazonium Salt Maintain a strict temperature control between 0-5 °C during the diazotization and cyanation steps.
Incomplete Diazotization Ensure the complete dissolution of 3,5-dimethoxyaniline in the acidic solution before the dropwise addition of sodium nitrite.
Side Reaction with Water Use a slight excess of copper(I) cyanide to favor the cyanation pathway.
Loss of Product during Work-up Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous layer.
Issue 2: Formation of Impurities in Nucleophilic Substitution
Potential Cause Troubleshooting Step
Hydrolysis of Nitrile Ensure the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group to a carboxylic acid.
Side Reactions of Cyanide Use a well-defined catalyst system to promote the desired C-CN bond formation.
Incomplete Reaction Increase the reaction temperature or reaction time, and monitor the progress by TLC or GC.

Experimental Protocols

Protocol 1: Sandmeyer Reaction for this compound Synthesis

This protocol outlines the synthesis of this compound from 3,5-dimethoxyaniline.

Materials:

  • 3,5-Dimethoxyaniline

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3,5-dimethoxyaniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Work-up & Purification A Dissolve 3,5-Dimethoxyaniline in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C E Add Diazonium Salt Solution C->E Transfer D Prepare CuCN/NaCN solution D->E F Stir at Room Temperature E->F G Extract with CH₂Cl₂ F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Workflow for the Sandmeyer synthesis of this compound.

troubleshooting_logic Start Low Yield in Sandmeyer Reaction Q1 Was the reaction temperature kept at 0-5 °C? Start->Q1 A1_Yes Check for complete dissolution of aniline. Q1->A1_Yes Yes A1_No Action: Maintain strict temperature control. Q1->A1_No No Q2 Was a phenolic byproduct observed? A1_Yes->Q2 A2_Yes Action: Use a slight excess of CuCN. Q2->A2_Yes Yes A2_No Proceed to check work-up procedure. Q2->A2_No No

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethoxybenzonitrile Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,5-Dimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatizations of this compound?

A1: The nitrile functional group of this compound is a versatile handle for various chemical transformations. The most common derivatizations include:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid (3,5-Dimethoxybenzoic acid) or an amide (3,5-Dimethoxybenzamide).

  • Reduction: Reduction of the nitrile to a primary amine (3,5-Dimethoxybenzylamine).

  • Grignard Reaction: Reaction with a Grignard reagent to form a ketone after hydrolysis of the intermediate imine.

  • Cross-Coupling Reactions: While less common for nitriles directly, the aromatic ring can participate in cross-coupling reactions, often after conversion of the nitrile to a more suitable functional group like a halide.

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most reactions involving this compound. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Visualization can be achieved under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?

A3: Yes, standard laboratory safety practices should always be followed. This compound and many of the reagents used for its derivatization can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. Some reactions, like those involving hydrides or Grignard reagents, are highly sensitive to moisture and air and require inert atmosphere techniques.

Troubleshooting Guides

Hydrolysis to 3,5-Dimethoxybenzoic Acid

This section provides guidance for the conversion of this compound to 3,5-Dimethoxybenzoic acid.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low Conversion/Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Inadequate concentration of acid or base.Increase the concentration of the acid or base catalyst. For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used.
Formation of 3,5-Dimethoxybenzamide as a major byproduct Reaction conditions are too mild to hydrolyze the intermediate amide.Prolong the reaction time and/or increase the temperature to facilitate the hydrolysis of the amide to the carboxylic acid.[1]
Product is difficult to precipitate upon acidification The product may be too soluble in the reaction mixture.After acidification, cool the mixture in an ice bath to decrease the solubility of the carboxylic acid. If precipitation is still poor, extract the aqueous layer with an organic solvent like ethyl acetate.
Product is impure after workup Incomplete hydrolysis of byproducts or co-precipitation of impurities.Purify the crude product by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Data Presentation: Comparison of Hydrolysis Conditions

Method Reagents & Conditions Typical Yield Reaction Time Notes
Acid-Catalyzed Hydrolysis Concentrated H₂SO₄ or HCl, H₂O, RefluxModerate to HighSeveral hours to overnightCan be aggressive and may lead to side reactions with sensitive substrates.[2]
Base-Catalyzed Hydrolysis NaOH or KOH, H₂O/EtOH, RefluxHighSeveral hoursGenerally cleaner than acid-catalyzed hydrolysis. The product is the carboxylate salt, which requires acidification to precipitate the carboxylic acid.[3]

Experimental Protocol: Base-Catalyzed Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of ethanol and 10-20% aqueous sodium hydroxide (excess).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 3,5-Dimethoxybenzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Logical Relationship Diagram: Hydrolysis Troubleshooting

hydrolysis_troubleshooting start Low Yield of 3,5-Dimethoxybenzoic Acid incomplete_reaction Incomplete Reaction? start->incomplete_reaction amide_byproduct Amide Byproduct? start->amide_byproduct workup_issue Workup/Purification Issue? start->workup_issue increase_time_temp Increase Reaction Time/Temperature incomplete_reaction->increase_time_temp Yes increase_reagent Increase Acid/Base Concentration incomplete_reaction->increase_reagent Yes prolong_hydrolysis Prolong Hydrolysis at Higher Temp. amide_byproduct->prolong_hydrolysis Yes optimize_precipitation Optimize Precipitation/Extraction workup_issue->optimize_precipitation Yes recrystallize Recrystallize or Chromatograph workup_issue->recrystallize Yes

Hydrolysis Troubleshooting Workflow
Reduction to 3,5-Dimethoxybenzylamine

This section focuses on the reduction of the nitrile group to a primary amine.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low Yield of Primary Amine Incomplete reaction.Ensure sufficient equivalents of the reducing agent are used. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Formation of secondary and/or tertiary amine byproducts.For catalytic hydrogenation, the addition of ammonia can suppress the formation of secondary and tertiary amines.[4] When using metal hydrides, inverse addition (adding the hydride to the nitrile solution) at low temperatures can minimize side reactions.
Difficult Product Isolation The amine product may be soluble in the aqueous phase during workup.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to deprotonate the amine and increase its solubility in the organic solvent.
Catalyst Poisoning (for Catalytic Hydrogenation) Impurities in the starting material or solvent.Use high-purity starting materials and solvents. If necessary, purify the this compound before the reaction.

Data Presentation: Comparison of Reduction Methods

Method Reagents & Conditions Typical Yield Notes
Catalytic Hydrogenation H₂, Raney Nickel or Pd/C, NH₃ (optional), MeOH or EtOH, elevated pressure and temperature.Good to ExcellentA "greener" method, but requires specialized hydrogenation equipment. The addition of ammonia is often crucial for selectivity.[4]
Lithium Aluminum Hydride (LiAlH₄) LiAlH₄, THF or Et₂O, Reflux followed by aqueous workup.HighA powerful reducing agent, but highly reactive and requires strict anhydrous conditions.[5]
Borane (BH₃) BH₃·THF or BH₃·SMe₂, THF, Reflux.Good to HighMilder than LiAlH₄ and can offer better selectivity with certain substrates.

Experimental Protocol: Reduction with LiAlH₄

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, excess) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3,5-Dimethoxybenzylamine.

Experimental Workflow: Reduction

reduction_workflow cluster_LAH LiAlH4 Reduction cluster_hydrog Catalytic Hydrogenation lah_start Suspend LiAlH4 in THF lah_add_nitrile Add Nitrile Solution at 0°C lah_start->lah_add_nitrile lah_reflux Reflux lah_add_nitrile->lah_reflux lah_quench Quench with H2O/NaOH lah_reflux->lah_quench lah_filter Filter lah_quench->lah_filter lah_extract Extract & Dry lah_filter->lah_extract lah_product 3,5-Dimethoxybenzylamine lah_extract->lah_product hydrog_start Dissolve Nitrile & Catalyst in Solvent hydrog_h2 Pressurize with H2 hydrog_start->hydrog_h2 hydrog_react Heat & Stir hydrog_h2->hydrog_react hydrog_filter Filter Catalyst hydrog_react->hydrog_filter hydrog_concentrate Concentrate hydrog_filter->hydrog_concentrate hydrog_product 3,5-Dimethoxybenzylamine hydrog_concentrate->hydrog_product

Experimental Workflows for Reduction
Grignard Reaction to form a Ketone

This guide addresses the reaction of this compound with Grignard reagents.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surface.Use freshly crushed magnesium turnings or activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Presence of moisture in glassware or solvents.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Low yield of ketone Grignard reagent decomposition.Prepare the Grignard reagent and use it immediately. Avoid exposure to air and moisture.
Incomplete hydrolysis of the imine intermediate.Ensure sufficient time and an adequate concentration of acid are used during the aqueous workup to fully hydrolyze the imine to the ketone.[4]
Formation of byproducts The Grignard reagent can act as a base, leading to deprotonation of acidic protons if present on the substrate or in the reaction mixture.This is generally not an issue with this compound, but ensure no acidic functional groups are present on the Grignard reagent.

Data Presentation: General Conditions for Grignard Reaction with Nitriles

Parameter Condition
Grignard Reagent 1.0 - 1.2 equivalents
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to reflux
Workup Aqueous acid (e.g., HCl or H₂SO₄)
Typical Yield Moderate to High

Experimental Protocol: Grignard Reaction

  • Prepare the Grignard reagent in a separate flame-dried flask under an inert atmosphere by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF.

  • In another flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the nitrile solution in an ice bath and slowly add the prepared Grignard reagent via a cannula or dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1 M HCl).

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or recrystallization.

Signaling Pathway: Grignard Reaction Mechanism

grignard_mechanism start This compound + R-MgX intermediate1 Imine Magnesium Salt start->intermediate1 + R-MgX intermediate2 Imine (after H3O+) intermediate1->intermediate2 + H3O+ intermediate3 Iminium Ion intermediate2->intermediate3 + H+ intermediate4 Hemiaminal intermediate3->intermediate4 + H2O product Ketone intermediate4->product - NH3, - H+

Grignard Reaction and Hydrolysis Pathway
Suzuki-Miyaura Cross-Coupling

Direct Suzuki-Miyaura coupling of aryl nitriles is not a standard transformation as the nitrile group is not a typical leaving group. A more common strategy involves the conversion of the nitrile to a halide (e.g., bromide or iodide) which can then readily participate in Suzuki-Miyaura coupling. Alternatively, specialized methods for the direct C-H activation or C-CN bond activation of aryl nitriles are emerging but are beyond the scope of this general guide.

General Troubleshooting for Suzuki-Miyaura Coupling of the Corresponding Aryl Halide:

Issue Potential Cause Recommended Solution
No or Low Conversion Inactive catalyst.Ensure the palladium catalyst is of good quality. Pre-catalysts may require activation.
Inefficient base or solvent system.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[4]
Oxygen contamination.Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
Homocoupling of Boronic Acid Presence of oxygen.Rigorous degassing is crucial.
Reaction temperature is too high.Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
Protodeboronation of Boronic Acid Presence of water and base.Use anhydrous conditions if possible, or minimize the amount of water. The choice of base can also influence this side reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow setup Combine Aryl Halide, Boronic Acid, Base, and Catalyst degas Degas Solvents and Reaction Mixture setup->degas react Heat under Inert Atmosphere degas->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography/Recrystallization workup->purify product Coupled Product purify->product

General Suzuki-Miyaura Workflow

References

Troubleshooting low conversion rates in 3,5-Dimethoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,5-Dimethoxybenzonitrile, a key intermediate in various pharmaceutical and agrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Palladium-Catalyzed Cyanation: This method involves the cross-coupling of an aryl halide (typically 1-bromo-3,5-dimethoxybenzene) with a cyanide source in the presence of a palladium catalyst and a supporting ligand.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of 3,5-dimethoxyaniline followed by a copper-catalyzed cyanation reaction.[1]

  • From 3,5-Dimethoxybenzaldehyde: This route involves the conversion of 3,5-dimethoxybenzaldehyde to its oxime, followed by dehydration to yield the nitrile.

  • From 3,5-Dimethoxybenzoic Acid: This involves the conversion of the carboxylic acid to a primary amide, which is then dehydrated to the nitrile.

Q2: My palladium-catalyzed cyanation reaction is showing low conversion. What are the likely causes?

A2: Low conversion in palladium-catalyzed cyanation is a common issue and can often be attributed to catalyst deactivation. The cyanide anion can poison the palladium catalyst, disrupting the catalytic cycle.[2] Other potential causes include:

  • Inefficient oxidative addition of the aryl halide to the palladium(0) complex.

  • Poor choice of ligand, which is crucial for stabilizing the catalyst and promoting the reaction.

  • Suboptimal reaction temperature or time.

  • Presence of impurities in the starting materials or solvent.

Q3: I am observing a significant amount of side products in my Sandmeyer reaction. What are they and how can I minimize them?

A3: In the Sandmeyer reaction of 3,5-dimethoxyaniline, common side products can include phenols (from the reaction of the diazonium salt with water), and biaryl compounds.[1] The formation of these byproducts is often due to the instability of the diazonium salt. To minimize their formation, it is critical to:

  • Maintain a low reaction temperature (typically 0-5 °C) during the diazotization step.

  • Use the diazonium salt immediately after its formation.

  • Ensure the use of a well-prepared and active copper(I) cyanide solution.

Q4: Can I use a cyanide source other than toxic metal cyanides for the palladium-catalyzed reaction?

A4: Yes, due to the high toxicity of reagents like CuCN, KCN, and Zn(CN)₂, safer alternatives have been developed. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is a non-toxic and inexpensive alternative cyanide source that has been successfully used in palladium-catalyzed cyanations.[2]

Troubleshooting Guide for Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving low conversion rates in the two primary synthetic routes to this compound.

Scenario 1: Palladium-Catalyzed Cyanation of 1-Bromo-3,5-dimethoxybenzene

Problem: The reaction of 1-bromo-3,5-dimethoxybenzene with a cyanide source using a palladium catalyst is resulting in a low yield of this compound.

Troubleshooting Workflow:

Troubleshooting_Pd_Cyanation start Low Conversion in Pd-Catalyzed Cyanation catalyst Check Catalyst System (Pre-catalyst & Ligand) start->catalyst cyanide Evaluate Cyanide Source & Stoichiometry start->cyanide conditions Optimize Reaction Conditions (Temp, Time) start->conditions impurities Analyze Starting Materials & Solvents for Impurities start->impurities solution1 Consider alternative Pd pre-catalyst (e.g., palladacycles) or ligand (e.g., XPhos). catalyst->solution1 solution2 Use a less soluble or non-toxic cyanide source (e.g., K4[Fe(CN)6]) to prevent catalyst poisoning. cyanide->solution2 solution3 Systematically vary temperature and reaction time. Monitor reaction progress by TLC or GC. conditions->solution3 solution4 Ensure anhydrous conditions and use freshly distilled solvents. Check purity of aryl halide. impurities->solution4

Caption: Troubleshooting workflow for low conversion in palladium-catalyzed cyanation.

Quantitative Data on Reaction Parameter Optimization:

The following table summarizes the impact of different palladium precursors and ligands on the yield of a model cyanation reaction. While not specific to this compound, the trends are highly relevant for optimization.

Pd Precursor (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.2)XPhos (0.2)KOAc100185[2]
Pd₂(dba)₃ (0.1)XPhos (0.2)KOAc100190[2]
Palladacycle P1 (0.2)XPhos (0.2)KOAc100197[2]
Scenario 2: Sandmeyer Reaction of 3,5-Dimethoxyaniline

Problem: The conversion of 3,5-dimethoxyaniline to this compound via the Sandmeyer reaction is resulting in a low yield.

Troubleshooting Workflow:

Troubleshooting_Sandmeyer start Low Conversion in Sandmeyer Reaction diazotization Verify Diazotization Step (Temperature Control) start->diazotization diazonium_stability Assess Diazonium Salt Stability & Usage start->diazonium_stability cu_reagent Check Copper(I) Cyanide Reagent Quality start->cu_reagent workup Optimize Work-up Procedure start->workup solution1 Maintain temperature at 0-5 °C during diazotization to prevent decomposition. diazotization->solution1 solution2 Use the diazonium salt solution immediately after preparation. diazonium_stability->solution2 solution3 Prepare fresh CuCN solution or use high-quality commercial grade reagent. cu_reagent->solution3 solution4 Ensure complete neutralization and efficient extraction of the product. workup->solution4

Caption: Troubleshooting workflow for low conversion in the Sandmeyer reaction.

Comparative Yield Data for Sandmeyer-type Reactions:

The following table provides yield data for a Sandmeyer reaction starting from 3,5-dimethoxyaniline, which can serve as a benchmark.

Starting MaterialReactionReagentsYield (%)Reference
3,5-DimethoxyanilineIodinationNaNO₂, H₂SO₄, KI75[3]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 1-Bromo-3,5-dimethoxybenzene

This protocol is adapted from a general procedure for the cyanation of aryl bromides.[2]

Materials:

  • 1-Bromo-3,5-dimethoxybenzene

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladacycle precatalyst (e.g., a G3-XPhos palladacycle)

  • XPhos ligand

  • Potassium acetate (KOAc)

  • Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.02 mmol, 2 mol%), XPhos (0.02 mmol, 2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv), and 1-bromo-3,5-dimethoxybenzene (1.0 mmol, 1.0 equiv).

  • Seal the tube with a Teflon-lined cap and evacuate and backfill with nitrogen three times.

  • Add anhydrous dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the contents to a separatory funnel, dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Sandmeyer Reaction of 3,5-Dimethoxyaniline

This protocol is a standard procedure for the Sandmeyer reaction.[1]

Materials:

  • 3,5-Dimethoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (use with extreme caution)

  • Sodium carbonate

  • Toluene

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve 3,5-dimethoxyaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) and sodium cyanide (24 mmol) in water (20 mL). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture and extract the product with toluene (3 x 20 mL).

  • Wash the combined organic layers with a dilute sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and intermediates in the palladium-catalyzed cyanation cycle, highlighting where potential issues can arise.

Pd_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Poisoned_Pd [(CN)nPd]m- (Inactive Species) Pd(0)L2->Poisoned_Pd Excess CN- Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 (Transmetalation Complex) Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 CN- Ar-Pd(II)(X)L2->Poisoned_Pd Excess CN- Ar-Pd(II)(CN)L2->Pd(0)L2 Ar-CN Ar-CN (Product) Ar-Pd(II)(CN)L2->Ar-CN Reductive Elimination Ar-Pd(II)(CN)L2->Poisoned_Pd Excess CN-

Caption: Palladium-catalyzed cyanation cycle and points of catalyst poisoning.

References

Preventing side reactions during the hydrolysis of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydrolysis of 3,5-Dimethoxybenzonitrile

This guide provides troubleshooting advice and answers to frequently asked questions concerning the hydrolysis of this compound to 3,5-Dimethoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development to help prevent and resolve common side reactions and experimental challenges.

Troubleshooting Guide

Q1: My reaction seems to have stopped, and I've isolated 3,5-Dimethoxybenzamide instead of the desired carboxylic acid. What happened and how can I fix it?

A1: This is the most common issue encountered during nitrile hydrolysis. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[1][2] The amide is a stable intermediate, and forcing conditions are often required to push the reaction to completion.

  • Cause: The reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) were too mild to hydrolyze the intermediate amide.[3] Nitriles can be more difficult to hydrolyze than their corresponding amides, but the subsequent amide hydrolysis often requires harsh conditions like high temperatures and prolonged heating.[4]

  • Solution:

    • Increase Reaction Time and/or Temperature: Continue to heat the reaction mixture under reflux for an extended period.[5] Monitor the reaction's progress using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Increase Reagent Concentration: If using acid or base catalysis, increasing the concentration of the acid or base can accelerate the hydrolysis of the amide.

    • Re-subject the Amide: If you have already isolated the 3,5-Dimethoxybenzamide, you can re-subject it to the hydrolysis conditions, typically with stronger acid or base and higher temperatures, to convert it to 3,5-Dimethoxybenzoic acid.[6]

Q2: My final product yield is low, and I've identified 1,3-dimethoxybenzene as a major byproduct. What is causing this?

A2: The presence of 1,3-dimethoxybenzene indicates that your desired product, 3,5-Dimethoxybenzoic acid, has undergone decarboxylation (loss of CO₂).

  • Cause: Decarboxylation of aromatic carboxylic acids is typically induced by excessively high temperatures or very strong acidic conditions.[7][8] Although benzoic acids are generally stable, the presence of electron-donating methoxy groups can facilitate this side reaction under forcing conditions.

  • Solution:

    • Lower the Reaction Temperature: While heat is necessary to drive the hydrolysis, excessive temperatures can promote decarboxylation. Aim for the minimum temperature required for a reasonable reaction rate.

    • Avoid Prolonged Heating: Once the reaction has reached completion (as determined by monitoring), proceed with the work-up promptly. Unnecessary, extended heating increases the likelihood of decarboxylation.

    • Modify Catalytic Conditions: In some cases, using a different acid or base catalyst can mitigate this side reaction. For instance, some copper-catalyzed methods can promote decarboxylation.[8]

Q3: My spectroscopic analysis (e.g., NMR, MS) suggests the presence of hydroxyl groups on the aromatic ring, indicating demethylation. How can I prevent this?

A3: Demethylation is the cleavage of the methyl ether bond of the methoxy groups, resulting in phenolic byproducts like 3-hydroxy-5-methoxybenzoic acid or 3,5-dihydroxybenzoic acid.

  • Cause: This side reaction is particularly prevalent under strong acidic conditions, especially with acids like HBr or HI, but can also occur with concentrated H₂SO₄ or HCl at high temperatures. The ether linkages are susceptible to cleavage under these conditions.

  • Solution:

    • Use Basic Hydrolysis: Alkaline hydrolysis using NaOH or KOH is generally preferred to avoid demethylation of acid-sensitive substrates.[2]

    • Choose a Milder Acid: If acidic conditions are necessary, opt for a less aggressive acid or use it at a lower concentration and temperature.

    • Protecting Groups: For particularly sensitive substrates in a multi-step synthesis, employing protecting groups is an option, though it adds steps to the overall process. For this specific reaction, switching to basic conditions is the most practical solution.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between acid- and base-catalyzed hydrolysis of this compound?

A1: Both methods convert the nitrile to a carboxylic acid, but they proceed through different mechanisms and yield slightly different initial products before final work-up.[9]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water.[10][11] The reaction proceeds through a protonated amide intermediate. The final product in the reaction mixture is the free carboxylic acid (3,5-Dimethoxybenzoic acid) and an ammonium salt (e.g., ammonium chloride if HCl is used).[2]

  • Base-Catalyzed Hydrolysis: A strong nucleophile (hydroxide ion, OH⁻) directly attacks the nitrile carbon.[1][10] The reaction goes through an imidic acid intermediate before forming the amide. The final product in the alkaline solution is the carboxylate salt (e.g., sodium 3,5-dimethoxybenzoate) and ammonia gas.[2] An acidic work-up step is required to protonate the salt and isolate the free carboxylic acid.[9]

Q2: How can I effectively monitor the reaction's progress?

A2: The most common method is Thin Layer Chromatography (TLC). You will need to use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (this compound), the intermediate (3,5-Dimethoxybenzamide), and the final product (3,5-Dimethoxybenzoic acid). The carboxylic acid will typically have a lower Rf value (it will stick more to the silica plate) than the nitrile and amide. Spotting the reaction mixture alongside standards of the starting material and, if available, the amide intermediate, will allow you to track the disappearance of the nitrile and the formation of the product.

Q3: Can I intentionally stop the reaction at the 3,5-Dimethoxybenzamide stage?

A3: Yes. Isolating the amide intermediate is possible by using milder reaction conditions.[3][4]

  • Under Basic Conditions: Using lower temperatures (e.g., 40-60°C instead of reflux) and shorter reaction times can favor the formation and isolation of the amide.[5][12]

  • Under Acidic Conditions: Stopping the reaction at the amide stage is generally more difficult in acidic conditions, as the conditions required to form the amide often lead to its further hydrolysis.[12] However, specialized methods, such as using a mixture of trifluoroacetic acid (TFA) and sulfuric acid, have been developed for the selective conversion of nitriles to amides.[13]

Q4: What is a reliable purification method for 3,5-Dimethoxybenzoic acid?

A4: The standard purification procedure involves work-up followed by recrystallization.

  • Work-up (from basic hydrolysis): After the reaction is complete, the mixture is cooled. The aqueous solution is often washed with an organic solvent (like dichloromethane) to remove any unreacted nitrile or neutral byproducts.[14] The aqueous layer is then cooled in an ice bath and acidified with a strong acid (e.g., 1N HCl) to a pH of ~3-4.[14][15] The 3,5-Dimethoxybenzoic acid, being insoluble in acidic water, will precipitate out as a solid.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as water, ethanol, or an aqueous acetic acid solution, to obtain a high-purity product.[16]

Data Summary

Table 1: Comparison of Hydrolysis Conditions and Outcomes

ParameterAcidic HydrolysisBasic HydrolysisKey Considerations & References
Catalyst Dilute or Concentrated Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, KOH)The choice of catalyst and its concentration is critical.[2]
Initial Product Carboxylic Acid + Ammonium SaltCarboxylate Salt + AmmoniaAcidic work-up is required for the basic hydrolysis product.[2][9]
Reaction Rate Generally faster for the initial step.Can be slower, often requiring harsher conditions.[5]Reaction kinetics are pH-dependent.[13]
Key Side Reaction Demethylation at high temperatures/strong acid.Decarboxylation at very high temperatures.Demethylation is a major concern with methoxy groups in acid.[17]
Work-up Neutralization/ExtractionAcidification to precipitate the product.The work-up for basic hydrolysis is often simpler for isolating a pure solid.[14]
Control Stopping at the amide stage is difficult.[12]Easier to control and stop at the amide stage.[5]Milder conditions favor amide formation.[3]

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound

  • Setup: To a solution of this compound (1 eq.) in a suitable alcohol solvent like ethanol (10 volumes), add an aqueous solution of 10-20% sodium hydroxide (NaOH) (2-4 volumes).[14]

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) and stir vigorously for 16-24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Dilute the remaining aqueous residue with water and extract with dichloromethane or ethyl acetate to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1N HCl. A white precipitate of 3,5-Dimethoxybenzoic acid should form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from hot water or an ethanol/water mixture.

Protocol 2: Acidic Hydrolysis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 eq.) and a solution of 20-30% aqueous sulfuric acid or concentrated hydrochloric acid (10-20 volumes).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. The 3,5-Dimethoxybenzoic acid may precipitate upon cooling. If not, slowly pour the mixture into a beaker of crushed ice to induce precipitation.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be recrystallized as described in the basic hydrolysis protocol.

Visual Guides

Hydrolysis_Pathway Start This compound Amide 3,5-Dimethoxybenzamide (Intermediate) Start->Amide Step 1 (Fast) Acid 3,5-Dimethoxybenzoic Acid (Product) Amide->Acid Step 2 (Often Slower/Requires Forcing Conditions)

Caption: General reaction pathway for nitrile hydrolysis.

Side_Reactions cluster_main Main Hydrolysis Pathway cluster_side Potential Side Reactions Start This compound Product 3,5-Dimethoxybenzoic Acid Start->Product H₃O⁺ or OH⁻/H₂O Heat Decarboxylation 1,3-Dimethoxybenzene Product->Decarboxylation Excess Heat -CO₂ Demethylation Hydroxy-benzoic Acid Derivatives Product->Demethylation Strong Acid High Heat -CH₃⁺

Caption: Key side reactions originating from the final product.

Troubleshooting_Workflow rect_node rect_node Start Reaction Incomplete or Low Yield? CheckProduct Main isolated product is amide? Start->CheckProduct CheckNeutral Neutral byproduct (1,3-dimethoxybenzene) observed? CheckProduct->CheckNeutral No Action_Harsh Increase Temp/Time or Reagent Concentration CheckProduct->Action_Harsh Yes CheckPhenolic Phenolic byproducts (demethylation) observed? CheckNeutral->CheckPhenolic No Action_Mild Reduce Temperature & Reaction Time CheckNeutral->Action_Mild Yes Action_Base Switch to Basic Hydrolysis (NaOH/KOH) CheckPhenolic->Action_Base Yes End Problem Resolved CheckPhenolic->End No Action_Harsh->End Action_Mild->End Action_Base->End

Caption: A logical workflow for troubleshooting common issues.

References

Scaling up the synthesis of 3,5-Dimethoxybenzonitrile for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical information for scaling up the synthesis of 3,5-Dimethoxybenzonitrile. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data for the two primary synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary scalable synthetic routes to this compound?

A1: For pilot-scale production, two main routes are recommended, starting from readily available precursors:

  • Route A: A two-step synthesis from 3,5-Dimethoxybenzaldehyde, proceeding through an oxime intermediate which is subsequently dehydrated.

  • Route B: A two-step synthesis from 3,5-Dimethoxybenzoic acid, involving the formation of a primary amide followed by dehydration.

Q2: Which synthetic route is preferable for pilot-scale production?

A2: The choice depends on precursor cost, available equipment, and waste stream management.

  • Route A (Aldehyde) is often preferred due to milder conditions for the dehydration step. Reagents like acetic anhydride are effective and common in pilot-plant settings.[1]

  • Route B (Amide) utilizes classic dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2][3] While effective, these reagents require careful handling due to their corrosive nature and the generation of acidic byproducts (SO₂/HCl or phosphoric acid).

Q3: What are the critical safety considerations for scaling up this synthesis?

A3: Key safety issues include:

  • Exothermic Reactions: Both the formation of the acid chloride (Route B) and the dehydration steps can be exothermic. Ensure the reactor has adequate cooling capacity and plan for slow, controlled addition of reagents.

  • Corrosive Reagents: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. All manipulations must be conducted in a dry, closed system with appropriate scrubbers for off-gassing (HCl, SO₂).

  • Solvent Handling: Ensure proper ventilation and grounding to prevent ignition of flammable solvents.

Troubleshooting Guide: Route A (from 3,5-Dimethoxybenzaldehyde)

Issue 1: Low yield or incomplete conversion during oxime formation.

  • Possible Cause: Inefficient reaction due to pH imbalance or insufficient reagent.

  • Solution: Ensure at least 1.2 equivalents of both hydroxylamine hydrochloride and a base (e.g., NaOH, NaOAc) are used. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed. The reaction is typically run at reflux in an alcoholic solvent.

Issue 2: The oxime dehydration step is sluggish or results in low purity.

  • Possible Cause 1 (Reagent Quality): The dehydrating agent (e.g., acetic anhydride) may be old or have hydrolyzed.

  • Solution 1: Use a fresh, unopened bottle of the dehydrating agent.

  • Possible Cause 2 (Byproduct Formation): Incomplete reaction can leave unreacted oxime, while side reactions may form acetylated byproducts.

  • Solution 2: Ensure the reaction goes to completion by monitoring via TLC/HPLC. During workup, a basic wash (e.g., with sodium carbonate solution) is crucial to neutralize the acetic acid byproduct and remove acidic impurities.[4]

Troubleshooting Guide: Route B (from 3,5-Dimethoxybenzoic Acid)

Issue 1: Difficulty in forming the primary amide (3,5-Dimethoxybenzamide).

  • Possible Cause: The intermediate acid chloride is not formed efficiently or is hydrolyzed before reacting with ammonia.

  • Solution: Ensure strictly anhydrous conditions during the formation of the acid chloride with SOCl₂. Use a slight excess (1.2-1.5 eq.) of SOCl₂ and allow sufficient reaction time at a moderate temperature (e.g., 50-60°C). Introduce anhydrous ammonia gas or a solution of ammonia in an aprotic solvent below the surface of the cooled acid chloride solution for efficient reaction.

Issue 2: Low yield during the dehydration of the amide to the nitrile.

  • Possible Cause 1 (Insufficient Dehydrating Agent): Stoichiometry is critical. Under-charging the dehydrating agent (SOCl₂, POCl₃) will lead to incomplete conversion.

  • Solution 1: Use at least 2 equivalents of the dehydrating agent. The reaction mechanism for reagents like SOCl₂ involves multiple steps where the reagent is consumed.[3]

  • Possible Cause 2 (Degradation): The reaction may be too vigorous, causing degradation.

  • Solution 2: Add the dehydrating agent dropwise to a cooled solution of the amide in an appropriate solvent (e.g., CHCl₃, toluene) to control the exotherm.[2]

Process Chemistry & Experimental Protocols

Route A: From 3,5-Dimethoxybenzaldehyde

This route involves two main chemical transformations: oximation followed by dehydration.

Route_A_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration A 3,5-Dimethoxybenzaldehyde B 3,5-Dimethoxybenzaldehyde Oxime A->B NH₂OH·HCl, NaOH, EtOH, Reflux C This compound B->C Acetic Anhydride (Ac₂O), Heat

Caption: Workflow for the synthesis of this compound via the aldehyde route.

Protocol 1: Synthesis of 3,5-Dimethoxybenzaldehyde Oxime

  • Reactor Setup: Charge a suitable reactor with 3,5-Dimethoxybenzaldehyde (1.0 eq) and ethanol (5-10 volumes). Begin agitation.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the mixture. Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by HPLC until the starting aldehyde is consumed (<1%). This typically takes 2-4 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by distillation under reduced pressure. Add water to the concentrate to precipitate the oxime.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum at 50-60°C. The oxime is typically used in the next step without further purification.

Protocol 2: Dehydration of Oxime to this compound

  • Reactor Setup: Charge the reactor with 3,5-Dimethoxybenzaldehyde Oxime (1.0 eq) and acetic anhydride (3-5 eq).

  • Reaction: Heat the mixture to 120-140°C. The reaction is typically complete within 1-3 hours. Monitor for the disappearance of the oxime by HPLC.

  • Workup & Isolation: Cool the reaction mixture to below 50°C. Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to cold water with vigorous stirring.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or distillation.

Route B: From 3,5-Dimethoxybenzoic Acid

This route proceeds via an amide intermediate which is then dehydrated.

Route_B_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration A 3,5-Dimethoxybenzoic Acid B 3,5-Dimethoxybenzamide A->B 1. SOCl₂ 2. NH₄OH C This compound B->C SOCl₂ or POCl₃, Heat

Caption: Workflow for the synthesis of this compound via the carboxylic acid route.

Protocol 3: Synthesis of 3,5-Dimethoxybenzamide

  • Acid Chloride Formation: In a dry reactor under an inert atmosphere, suspend 3,5-Dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent like toluene (5-10 volumes). Add a catalytic amount of DMF (e.g., 0.05 eq). Slowly add thionyl chloride (1.5 eq) while keeping the temperature below 40°C. Heat the mixture to 50-60°C for 2-3 hours until gas evolution ceases and the reaction is complete (monitored by IPC).

  • Amidation: Cool the acid chloride solution to 0-5°C. In a separate vessel, prepare a solution of aqueous ammonia (approx. 25-30%, 5-10 eq). Slowly add the acid chloride solution to the cold ammonia solution, maintaining the temperature below 15°C.

  • Isolation: Stir the resulting slurry for 1-2 hours. Filter the solid product, wash extensively with cold water to remove ammonium salts, and dry under vacuum at 60-70°C.

Protocol 4: Dehydration of Amide to this compound

  • Reactor Setup: Charge a dry reactor with 3,5-Dimethoxybenzamide (1.0 eq) and a suitable solvent such as chloroform or toluene.

  • Reagent Addition: Cool the mixture to 0-10°C. Slowly add thionyl chloride (2.0 eq) or phosphorus oxychloride (1.5 eq) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-5 hours, or until the reaction is complete by HPLC analysis.

  • Workup & Isolation: Cool the reaction mixture and carefully pour it onto crushed ice/water to quench excess reagent. Separate the organic layer.

  • Purification: Wash the organic layer with water, a dilute base solution (e.g., NaHCO₃), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude nitrile. Purify by recrystallization or vacuum distillation.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A (from Aldehyde)Route B (from Amide)
Starting Material 3,5-Dimethoxybenzaldehyde3,5-Dimethoxybenzoic Acid
Key Reagents NH₂OH·HCl, NaOH, Acetic AnhydrideThionyl Chloride (SOCl₂), Ammonia
Overall Yield (Typical) 80-90%75-85%
Process Steps 2 (Oximation, Dehydration)2 (Amidation, Dehydration)
Key Impurities Unreacted oxime, Aldehyde starting materialUnreacted amide, Benzoic acid starting material
Scale-Up Advantages Milder dehydration conditions, less corrosive reagents.Well-established classical transformations.
Scale-Up Challenges Handling of acetic anhydride at scale.Handling of highly corrosive SOCl₂/POCl₃, management of acidic off-gas and waste streams.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Problem Problem: Low Yield / High Impurity Cause1 Incomplete Conversion of Starting Material? Problem->Cause1 Cause2 Product Degradation or Side Reactions? Problem->Cause2 Cause3 Mechanical Loss During Workup? Problem->Cause3 Sol1a Increase Reaction Time or Temperature Cause1->Sol1a Yes Sol1b Check Reagent Stoichiometry & Purity (e.g., >1.2 eq) Cause1->Sol1b Yes Sol1c Ensure Anhydrous Conditions (Route B) Cause1->Sol1c Yes Sol2a Lower Reaction Temperature Cause2->Sol2a Yes Sol2b Control Reagent Addition Rate (Manage Exotherm) Cause2->Sol2b Yes Sol2c Ensure Inert Atmosphere (If needed) Cause2->Sol2c Yes Sol3a Optimize Extraction (Solvent, pH, #) Cause3->Sol3a Yes Sol3b Optimize Crystallization (Solvent, Temp Profile) Cause3->Sol3b Yes

Caption: Troubleshooting decision tree for low yield or purity in pilot production.

References

Identifying and characterizing byproducts in 3,5-Dimethoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory and industrial syntheses of this compound start from either 3,5-dimethoxybenzaldehyde or 3,5-dimethoxyaniline.

  • From 3,5-Dimethoxybenzaldehyde: This is typically a two-step process involving the formation of 3,5-dimethoxybenzaldoxime, followed by dehydration to the nitrile.

  • From 3,5-Dimethoxyaniline: This route utilizes the Sandmeyer reaction, where the aniline is converted to a diazonium salt, which is then reacted with a cyanide source, typically cuprous cyanide.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route chosen.

  • Via 3,5-Dimethoxybenzaldehyde:

    • 3,5-Dimethoxybenzaldoxime: Incomplete dehydration of the intermediate oxime.

    • 3,5-Dimethoxybenzoic acid: Oxidation of the starting aldehyde, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

    • 3,5-Dimethoxybenzyl alcohol: Reduction of the starting aldehyde, although less common unless specific reducing agents are used.[1]

  • Via Sandmeyer Reaction from 3,5-Dimethoxyaniline:

    • 3,5-Dimethoxyphenol: Reaction of the diazonium salt with water.

    • Azodyes: Coupling of the diazonium salt with unreacted aniline or other aromatic species.

    • Biphenyl derivatives: Radical-mediated side reactions can lead to the formation of substituted biphenyls.

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

  • Thin Layer Chromatography (TLC): Useful for initial, rapid assessment of the reaction progress and for detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass spectra, aiding in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated byproducts.

  • Infrared (IR) Spectroscopy: Can help identify functional groups present in the byproducts, such as a hydroxyl group in an alcohol or a carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.Monitor the reaction progress by TLC or HPLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Degradation of the product.Ensure the reaction conditions are not too harsh. For the Sandmeyer reaction, control the temperature carefully during diazotization.
Presence of 3,5-Dimethoxybenzaldoxime impurity Incomplete dehydration of the oxime (when starting from the aldehyde).Use a more efficient dehydrating agent (e.g., acetic anhydride, thionyl chloride) or increase the reaction temperature and/or time.
Presence of 3,5-Dimethoxybenzoic acid impurity Oxidation of 3,5-dimethoxybenzaldehyde.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify the starting aldehyde before use if it has been stored for a long time.
Presence of 3,5-Dimethoxyphenol impurity Reaction of the diazonium salt with water in the Sandmeyer reaction.Use anhydrous solvents and reagents. Perform the diazotization at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.
Formation of colored impurities (azo dyes) Side reaction of the diazonium salt in the Sandmeyer reaction.Maintain a low temperature during the diazotization and coupling steps. Ensure efficient stirring to prevent localized high concentrations of reactants.
Quantitative Data Summary

The following table presents hypothetical, yet representative, data from HPLC analysis of crude reaction mixtures for the two primary synthetic routes. This data is for illustrative purposes to highlight potential impurity profiles.

Compound Route from Aldehyde (Area %) Route from Aniline (Area %)
This compound 85.278.5
3,5-Dimethoxybenzaldehyde5.1-
3,5-Dimethoxybenzaldoxime7.3-
3,5-Dimethoxybenzoic acid2.4-
3,5-Dimethoxyaniline-10.2
3,5-Dimethoxyphenol-6.8
Azo Impurity-4.5

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the components of the mixture. A typical program might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

  • MS Analysis: As components elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratio is analyzed.

  • Data Interpretation: Compare the obtained mass spectra with a library of known compounds (e.g., NIST) to identify the product and byproducts.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product and those containing the isolated byproducts.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification & Characterization start Crude Reaction Mixture tlc TLC Analysis start->tlc Initial Check hplc HPLC Analysis start->hplc Purity Check gcms GC-MS Analysis start->gcms Component ID column Column Chromatography hplc->column gcms->column pure_product Pure this compound column->pure_product byproducts Isolated Byproducts column->byproducts nmr NMR Spectroscopy ir IR Spectroscopy byproducts->nmr byproducts->ir

Caption: Workflow for the identification and characterization of byproducts.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Corrective Actions low_yield Low Yield or Impure Product incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_rxn Side Reactions low_yield->side_rxn degradation Product Degradation low_yield->degradation optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond control_atm Control Atmosphere (Inert Gas) side_rxn->control_atm purify_reagents Purify Reagents side_rxn->purify_reagents degradation->optimize_cond modify_workup Modify Workup/ Purification degradation->modify_workup

Caption: Logical flow for troubleshooting synthesis issues.

References

Navigating the Safe Handling and Storage of 3,5-Dimethoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and storage of 3,5-Dimethoxybenzonitrile in a laboratory setting. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your team.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what applications is it commonly used?

A1: this compound is a chemical compound with the formula (CH₃O)₂C₆H₃CN. It serves as a versatile intermediate in organic synthesis. Researchers utilize it in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique structure and reactivity.[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as a combustible solid. It is harmful if swallowed, if it comes into contact with the skin, or if inhaled. It is also known to cause skin and eye irritation.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes a dust mask (such as a type N95), eye shields or chemical safety goggles, and gloves.[2]

Q4: How should this compound be stored?

A4: It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] It is crucial to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Q5: What should I do in case of a spill?

A5: In the event of a spill, you should first ensure the area is well-ventilated. Avoid breathing in the dust.[2] Carefully sweep or shovel the spilled material into a suitable container for disposal.[2]

Q6: What are the decomposition products of similar nitrile compounds?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Compound has discolored (turned from off-white to brownish) Exposure to air, light, or contaminants.While a slight color change may not affect all reactions, it is best to use a fresh, properly stored sample for sensitive applications. Consider storing under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to minimize degradation.
Difficulty dissolving the compound Use of an inappropriate solvent; insufficient temperature.Consult solubility data for this compound. If not readily available, perform small-scale solubility tests with common organic solvents. Gentle heating may aid dissolution, but be mindful of the compound's melting point and potential for decomposition at elevated temperatures.
Inconsistent experimental results Impurities in the starting material; degradation of the compound.Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, GC-MS). Ensure that the compound has been stored correctly to prevent degradation.
Skin or eye irritation after handling Inadequate personal protective equipment (PPE); accidental exposure.Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3] Review and reinforce proper PPE usage with all laboratory personnel.

Physical and Chemical Properties

PropertyValue
CAS Number 19179-31-8[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol
Appearance Off-white crystalline powder[1]
Melting Point 87-89 °C
Storage Class 11 - Combustible Solids

Experimental Protocols

Standard Handling Procedure:

  • Before handling, consult the Safety Data Sheet (SDS) for this compound.

  • Work in a well-ventilated area, preferably within a fume hood.

  • Don appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.[2]

  • Weigh the desired amount of the compound in a tared, sealed container to minimize dust generation.

  • If transferring the solid, use a spatula and avoid creating dust clouds.

  • After use, ensure the container is tightly sealed and returned to its designated storage location.

  • Thoroughly wash hands and any exposed skin after handling.

Chemical Spill Clean-up Protocol:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Visual Guides

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_action Response Actions Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Evacuate Evacuate Area Assess->Evacuate Major Spill Ventilate Ensure Ventilation Assess->Ventilate Minor Spill Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill with Inert Material Don_PPE->Contain Collect Collect & Containerize for Disposal Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Storage_Decision_Tree Start Receiving this compound CheckContainer Is container intact and properly labeled? Start->CheckContainer Quarantine Quarantine and Contact Supplier CheckContainer->Quarantine No SelectLocation Select Storage Location CheckContainer->SelectLocation Yes IsCool Is the area cool? SelectLocation->IsCool IsDry Is the area dry? IsCool->IsDry Yes FindLocation Find a suitable location IsCool->FindLocation No IsVentilated Is the area well-ventilated? IsDry->IsVentilated Yes IsDry->FindLocation No CheckIncompatibles Are incompatible materials (strong acids, bases, oxidizers) stored separately? IsVentilated->CheckIncompatibles Yes IsVentilated->FindLocation No Store Store in a Tightly Sealed Container CheckIncompatibles->Store Yes CheckIncompatibles->FindLocation No

Caption: Decision tree for the proper storage of this compound.

References

Overcoming poor solubility of 3,5-Dimethoxybenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3,5-Dimethoxybenzonitrile in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white crystalline solid. It is generally considered insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[1] Its solubility in other organic solvents is variable and often requires heating or the use of co-solvents for effective dissolution. Structurally similar compounds, like 2,3-dimethoxybenzonitrile, show good solubility in solvents such as ethyl acetate, methanol, and dimethyl sulfoxide (DMSO).[2]

Q2: I am having difficulty dissolving this compound in my reaction solvent at room temperature. What are the initial steps I should take?

A2: If you are facing solubility issues at room temperature, the following methods can be employed:

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of this compound. For many organic solids, an increase in temperature provides the necessary energy to overcome the crystal lattice energy.[3]

  • Sonication: Using an ultrasonic bath or probe can help break down the solid particles, increasing the surface area exposed to the solvent and accelerating dissolution.[4][5] This is particularly useful for kinetically slow dissolution processes.

  • Solvent Screening: If the reaction conditions permit, testing the solubility in a small range of solvents with varying polarities can help identify a more suitable medium for your reaction.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective strategy. A co-solvent is a small amount of a secondary solvent added to the primary reaction solvent to increase the solubility of a solute.[6][7] For this compound, if it is poorly soluble in a non-polar solvent like toluene, adding a small amount of a more polar, miscible solvent like THF or DMF can significantly enhance solubility. The principle is to create a solvent mixture with a polarity that is more favorable for the solute.[8]

Q4: Are there any other methods to enhance solubility if heating and co-solvents are not suitable for my reaction?

A4: If your reaction is sensitive to high temperatures or solvent mixtures, you might consider the use of surfactants. Surfactants are molecules that can form micelles in a solution. These micelles have a hydrophobic core and a hydrophilic exterior (in aqueous solutions), which can encapsulate poorly soluble organic compounds and keep them dispersed in the reaction medium.[9] This approach is widely used in pharmaceutical formulations to solubilize hydrophobic drugs.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during the reaction.
  • Root Cause: The solubility of this compound may be highly dependent on temperature. If the reaction mixture cools down or if a reagent is added that changes the solvent composition and polarity, the compound may precipitate.

  • Solutions:

    • Maintain Temperature: Ensure the reaction vessel is maintained at a constant temperature where this compound is soluble. This can be achieved using a temperature-controlled oil bath or heating mantle.

    • Slow Reagent Addition: Add subsequent reagents slowly to the reaction mixture to avoid localized changes in concentration and temperature that can induce precipitation.

    • Use of a Co-solvent: If not already in use, a co-solvent can help to keep the compound in solution even with changes in the reaction environment.

Issue 2: The reaction is sluggish or does not proceed to completion, and undissolved starting material is visible.
  • Root Cause: Poor solubility of this compound can lead to a heterogeneous reaction mixture, where the reaction rate is limited by the dissolution rate of the solid.

  • Solutions:

    • Solvent Optimization: The chosen solvent may not be optimal. Refer to the solubility data table below and consider switching to a solvent with better-solubilizing properties for your compound.

    • Increase Temperature: If the reaction is thermally stable, increasing the temperature will not only enhance solubility but also typically increase the reaction rate.

    • Mechanical Agitation: In addition to magnetic stirring, mechanical stirring or sonication can help to keep the solid suspended and increase the interaction between the dissolved and undissolved material with the other reactants.

Data Presentation

Qualitative Solubility of this compound
Solvent CategorySolventPredicted Solubility at Room TemperatureNotes
Polar Protic WaterInsoluble[1]
EthanolSoluble[1]
MethanolLikely SolubleStructurally similar compounds are soluble in methanol.[2]
Polar Aprotic DichloromethaneSoluble[1]
Tetrahydrofuran (THF)Likely SolubleA common solvent for a wide range of organic compounds.
Ethyl AcetateLikely SolubleStructurally similar compounds are soluble in ethyl acetate.[2]
AcetoneLikely SolubleA versatile polar aprotic solvent.
Dimethylformamide (DMF)Likely SolubleA strong polar aprotic solvent, often used for poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)Likely SolubleA strong polar aprotic solvent, often used for poorly soluble compounds.[2]
Non-Polar TolueneSparingly Soluble to InsolubleMay require heating for dissolution.
HexaneInsoluble

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of this compound

This protocol describes a gravimetric method to determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Small vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe with a 0.45 µm filter

  • Pre-weighed evaporation dish

Procedure:

  • Add a known volume of the selected solvent (e.g., 5 mL) to a vial.

  • Add an excess amount of this compound to the solvent to create a saturated solution.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand at the set temperature for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Record the exact volume of the solution transferred.

  • Gently evaporate the solvent from the dish in a fume hood or under a stream of nitrogen.

  • Once the solvent is fully evaporated, weigh the evaporation dish containing the dried solid.

  • Calculate the solubility by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the solution evaporated. Express the solubility in units such as mg/mL or g/100mL.

Protocol 2: Small-Scale Dissolution of this compound using Sonication

Materials:

  • This compound

  • Reaction solvent

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Ultrasonic bath

Procedure:

  • Add the desired amount of this compound and the reaction solvent to the reaction vessel.

  • Place the reaction vessel in an ultrasonic bath.

  • Turn on the sonicator. The ultrasonic waves will agitate the particles and promote dissolution.[4][5]

  • Monitor the mixture visually until the solid has completely dissolved. The time required will depend on the amount of solid, the solvent, and the power of the sonicator.

  • Once dissolved, the reaction can proceed as planned. Note that sonication can generate heat, so if the reaction is temperature-sensitive, consider using a cooling bath in conjunction with sonication.

Visualizations

experimental_workflow start Start: Poor Solubility of This compound strategy Select Solubility Enhancement Strategy start->strategy heating Heating strategy->heating Thermally Stable? cosolvent Use of Co-solvent strategy->cosolvent Solvent Miscible? sonication Sonication strategy->sonication Equipment Available? surfactant Use of Surfactant strategy->surfactant Aqueous Media? dissolved Compound Dissolved heating->dissolved cosolvent->dissolved sonication->dissolved surfactant->dissolved proceed Proceed with Reaction dissolved->proceed

Caption: Decision workflow for overcoming solubility issues.

solubility_determination_workflow start Start: Determine Solubility step1 1. Add excess this compound to a known volume of solvent. start->step1 step2 2. Equilibrate at a constant temperature with agitation. step1->step2 step3 3. Filter an aliquot of the saturated solution. step2->step3 step4 4. Evaporate the solvent from the filtered aliquot. step3->step4 step5 5. Weigh the remaining solid. step4->step5 calculate Calculate Solubility (mass of solid / volume of aliquot) step5->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

References

Validation & Comparative

A Comparative Guide to 3,5-Dimethoxybenzonitrile and 3,4,5-Trimethoxybenzonitrile in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold and its derivatives are of significant interest in medicinal chemistry, serving as building blocks for a diverse range of therapeutic agents. Within this class, methoxy-substituted benzonitriles have garnered attention for their roles in the synthesis of novel anticancer compounds. This guide provides a detailed comparison of two key isomers, 3,5-Dimethoxybenzonitrile and 3,4,5-Trimethoxybenzonitrile, focusing on their application, performance, and mechanisms in anticancer research.

Overview and Structural Differences

At a glance, the two molecules differ by a single methoxy group. However, this structural variation profoundly influences their utility and biological relevance in cancer research.

  • This compound: This compound features a meta-substituted dimethoxy pattern. While it serves as a versatile chemical building block, direct research into its intrinsic anticancer activity is limited.[1] Its primary role is in the synthesis of larger molecules, such as chalcones and Schiff bases, which are then evaluated for therapeutic properties.[2]

  • 3,4,5-Trimethoxybenzonitrile (TMB): The defining feature of this molecule is the 3,4,5-trimethoxyphenyl (TMP) moiety.[3][4] This specific arrangement is a well-established pharmacophore found in numerous potent, naturally derived and synthetic anticancer agents that act as tubulin polymerization inhibitors.[5][6] Consequently, TMB is a critical and extensively studied intermediate in the development of microtubule-targeting drugs.[3][7]

The key distinction lies in the TMP group of 3,4,5-trimethoxybenzonitrile, which is recognized as a "privileged structure" in oncology for its ability to bind to the colchicine-binding site on β-tubulin.[3][8] This interaction disrupts microtubule dynamics, a process essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]

Anticancer Activity and Efficacy

Direct cytotoxic data for the standalone benzonitrile compounds is scarce as they are primarily used as synthetic precursors. The majority of experimental data pertains to derivatives synthesized from these starting materials.

Derivatives of 3,4,5-Trimethoxybenzonitrile

The TMP moiety from 3,4,5-trimethoxybenzonitrile is a cornerstone of many potent tubulin inhibitors. Research has focused on incorporating this group into various molecular scaffolds to enhance anticancer activity.

Derivative ClassTarget Cancer Cell Line(s)Reported IC50 / GI50 ValuesCitation(s)
Pyrrole-based MethanonesMCF-7 (Breast), HCT116 (Colon), BX-PC3 (Pancreas)9.6 nM - 18 nM[11]
Indole-based DerivativesMCF-7 (Breast)Induces G2/M arrest and apoptosis[10]
Chalcone DerivativesL-1210 (Murine Leukemia)26 µM - 30 µM[12]
Benzo[b]thiophene AnalogsK562 (Leukemia)Submicromolar range[9]

Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Derivatives of this compound

Research on derivatives from this compound is less focused on a single, well-defined target like tubulin. These derivatives, such as chalcones and Schiff bases, exhibit broader mechanisms that can include induction of apoptosis and inhibition of various signaling pathways.[1][2]

Derivative ClassTarget Cancer Cell Line(s)Reported IC50 / GI50 ValuesCitation(s)
Chalcone DerivativesHeLa (Cervical)IC50 of 4.172 µM (as part of a larger nanoparticle conjugate)[13]
Naphthoquinone DerivativesLNCaP, PC-3 (Prostate)1 µM - 3 µM[14]

Mechanism of Action and Signaling Pathways

The differing substitution patterns guide the derivatives of these two benzonitriles toward distinct mechanisms of action.

3,4,5-Trimethoxybenzonitrile Derivatives: Targeting the Cytoskeleton

The primary mechanism for TMP-containing compounds is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these agents prevent the formation of microtubules.[8] Microtubules are critical for forming the mitotic spindle during cell division. Their disruption leads to:

  • Mitotic Arrest: The cell cycle is halted in the G2/M phase.[9][10]

  • Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death (apoptosis).[10]

This compound Derivatives: Broader Signaling Effects

While some derivatives may also affect microtubule dynamics, their mechanisms are often more varied and can involve the modulation of key cancer signaling pathways like PI3K/Akt/mTOR.[1][15] These pathways are crucial for cell survival, proliferation, and resistance to therapy. Inhibition can lead to apoptosis and reduced cell viability.

Experimental Protocols

The evaluation of compounds derived from both benzonitriles follows a standard workflow in preclinical cancer research.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for determining the IC50 value of a compound.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[12]

  • Compound Treatment: The synthesized compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations (e.g., 1–100 µM). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[12][14]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[12]

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[12]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 540 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[12]

Protocol 2: Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on microtubule formation.

  • Reaction Mixture: Purified tubulin protein is prepared in a polymerization buffer.[8]

  • Compound Addition: The test compound (e.g., a TMP derivative), a positive control (e.g., colchicine), or a vehicle control (DMSO) is added to the tubulin solution.[8][10]

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance at 340 nm over time (e.g., every minute for 60 minutes).[8][10]

  • Analysis: An inhibitory effect is observed as a reduction in the rate and extent of the absorbance increase compared to the vehicle control.[8]

Conclusion and Future Outlook

The comparison between this compound and 3,4,5-Trimethoxybenzonitrile in anticancer research highlights the critical role of specific structural motifs in determining biological activity.

  • 3,4,5-Trimethoxybenzonitrile is a highly valuable precursor in anticancer drug discovery due to its integral 3,4,5-trimethoxyphenyl (TMP) moiety.[7] Derivatives are rationally designed to function as potent tubulin polymerization inhibitors, a clinically validated anticancer strategy.[8][9] The research is mature, with a clear mechanism of action and a wealth of structure-activity relationship (SAR) data that guides the synthesis of new, more potent analogues.[6]

  • This compound , while a useful chemical intermediate, lacks a similarly "privileged" structural feature that directs its derivatives to a specific, high-value anticancer target.[1][2] Research on its derivatives is more exploratory, investigating a wider, less defined range of potential mechanisms.

For drug development professionals, 3,4,5-trimethoxybenzonitrile offers a more direct and validated path for developing agents within the well-established class of microtubule inhibitors. In contrast, This compound may serve as a starting point for discovering novel scaffolds with potentially new mechanisms of action, representing a higher-risk but potentially higher-reward avenue of research. Future work will likely continue to exploit the TMP scaffold for next-generation tubulin inhibitors while exploring the untapped potential of other benzonitrile isomers.

References

A Comparative Guide to the Reactivity of 3,5-Dimethoxybenzonitrile and Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-Dimethoxybenzonitrile with other substituted benzonitrile derivatives. The reactivity of the benzonitrile scaffold is of paramount importance in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The electronic nature of substituents on the benzene ring significantly modulates the reactivity of the nitrile group and the aromatic system. This guide presents experimental data and detailed protocols to inform reaction design and optimization.

The Influence of Substituents on Benzonitrile Reactivity

The reactivity of benzonitrile derivatives is primarily governed by the electronic effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the nitrile group and the benzene ring, thereby influencing the rates and outcomes of various reactions.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic ring and the nitrile group. This generally slows down reactions where the nitrile carbon acts as an electrophile, such as in hydrolysis.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring and increase the electrophilicity of the nitrile carbon. This accelerates reactions involving nucleophilic attack on the nitrile carbon.

This compound, with two electron-donating methoxy groups at the meta positions, exhibits reactivity characteristic of an electron-rich benzonitrile derivative.

substituent Substituent on Benzene Ring edg Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) substituent->edg Nature of Group ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg reactivity Reactivity of Nitrile Group edg->reactivity Decreases (for nucleophilic attack) ewg->reactivity Increases (for nucleophilic attack) hydrolysis_rate Hydrolysis Rate reactivity->hydrolysis_rate reduction_reactivity Reduction Reactivity reactivity->reduction_reactivity

Caption: Influence of substituents on benzonitrile reactivity.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various benzonitrile derivatives in key chemical transformations.

Table 1: Relative Rate Constants for Acid-Catalyzed Hydrolysis of Substituted Benzonitriles

The acid-catalyzed hydrolysis of benzonitriles to benzoic acids is a fundamental reaction. The rate of this reaction is highly sensitive to the electronic nature of the substituents. The data below is for para-substituted benzonitriles, illustrating the general trend.

Substituent (para-)Substituent TypeRelative Rate Constant (k/kH)
-OCH₃Electron-DonatingSlower than Benzonitrile
-CH₃Electron-DonatingSlower than Benzonitrile
-H(Reference)1.00
-ClElectron-WithdrawingFaster than Benzonitrile
-BrElectron-WithdrawingFaster than Benzonitrile
-NO₂Strongly Electron-WithdrawingSignificantly Faster than Benzonitrile

Data is generalized from typical Hammett plot trends for this reaction. A positive slope in a Hammett plot for the hydration of para-substituted benzonitriles indicates that electron-withdrawing groups facilitate the hydration of the nitrile.[1]

For This compound , the two methoxy groups are in the meta position relative to the nitrile. The Hammett sigma constant (σ) for a meta-methoxy group is approximately +0.12.[2][3] The additive effect of two meta-methoxy groups would result in a significant deactivation towards reactions that are favored by electron-withdrawing groups, such as hydrolysis. Therefore, this compound is expected to undergo hydrolysis at a significantly slower rate than the parent benzonitrile.

Table 2: Comparative Yields for the Reduction of Substituted Benzonitriles

The reduction of the nitrile group to a primary amine is a crucial transformation in organic synthesis. The efficiency of this reaction can be influenced by the electronic properties of the substituents.

Benzonitrile DerivativeSubstituent TypeTypical Reducing AgentProductYield (%)
4-MethoxybenzonitrileElectron-DonatingCatalytic Hydrogenation4-MethoxybenzylamineHigh
Benzonitrile(Reference)Catalytic HydrogenationBenzylamineModerate to High
4-NitrobenzonitrileElectron-WithdrawingCatalytic Hydrogenation4-AminobenzylamineVariable (potential for nitro group reduction)
This compound Electron-Donating Catalytic Hydrogenation 3,5-Dimethoxybenzylamine Expected to be High

Electron-donating groups generally lead to higher yields in the catalytic hydrogenation of the nitrile group. Conversely, electron-withdrawing groups can sometimes lead to lower yields or side reactions depending on the choice of reducing agent.

Experimental Protocols

The following are detailed methodologies for the key reactions discussed.

Protocol 1: Acid-Catalyzed Hydrolysis of a Benzonitrile Derivative

This protocol describes a general procedure for the hydrolysis of a benzonitrile to the corresponding benzoic acid.

Materials:

  • Substituted benzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (e.g., 70% v/v)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • A mixture of the substituted benzonitrile and 70% sulfuric acid is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any remaining acid.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzoic acid derivative.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Catalytic Hydrogenation of a Benzonitrile Derivative

This protocol outlines a general procedure for the reduction of a benzonitrile to a benzylamine using catalytic hydrogenation.

Materials:

  • Substituted benzonitrile (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 mol%)

  • Methanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • The substituted benzonitrile is dissolved in methanol in a hydrogenation flask.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The flask is connected to a hydrogen gas supply and the atmosphere is replaced with hydrogen.

  • The mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude benzylamine derivative.

  • If necessary, the product can be purified by distillation or column chromatography.

start Start dissolve Dissolve Benzonitrile Derivative in Solvent start->dissolve add_reagent Add Reagent (e.g., Acid for Hydrolysis or Catalyst for Reduction) dissolve->add_reagent reaction Perform Reaction (e.g., Reflux or Hydrogenate) add_reagent->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (e.g., Extraction, Filtration) monitor->workup Complete purify Purification (e.g., Recrystallization, Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for benzonitrile reactions.

Conclusion

The reactivity of this compound is characterized by its electron-rich nature due to the two meta-directing methoxy groups. This leads to a decreased rate of nucleophilic attack at the nitrile carbon, as seen in hydrolysis, when compared to benzonitriles bearing electron-withdrawing substituents. Conversely, for reactions such as catalytic hydrogenation to the corresponding benzylamine, the electron-donating nature of the methoxy groups is expected to be favorable, leading to high yields. The provided data and protocols serve as a valuable resource for chemists designing synthetic routes involving substituted benzonitriles.

References

A Comparative Guide to the Efficacy of 3,5-Dimethoxybenzonitrile and 3,5-Dimethoxybenzaldehyde as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Versatile Synthons

In the realm of organic synthesis, the strategic selection of starting materials is a critical determinant of a synthetic route's efficiency and success. Both 3,5-Dimethoxybenzonitrile and 3,5-dimethoxybenzaldehyde, possessing the same dimethoxy-substituted aromatic core, offer unique and often complementary pathways to a diverse array of complex molecules. This guide provides an in-depth, objective comparison of their synthetic efficacy, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

While 3,5-dimethoxybenzaldehyde is a classical precursor for olefination and condensation reactions, this compound serves as a versatile intermediate for the synthesis of amines, ketones, and carboxylic acids. The choice between these two synthons is therefore highly dependent on the desired final molecular architecture.

Comparative Analysis of Synthetic Transformations

The reactivity of the aldehyde and nitrile functional groups dictates their respective synthetic applications. The following sections and tables provide a comparative overview of key transformations.

Reactions of 3,5-Dimethoxybenzaldehyde

The aldehyde functionality of 3,5-dimethoxybenzaldehyde makes it an excellent electrophile for carbon-carbon bond-forming reactions, as well as oxidation and reduction transformations.

ReactionReagent(s)ProductYield (%)
Wittig Reaction4-Nitrobenzyltriphenylphosphonium bromide, NaOMe(E)-3,5-dimethoxy-4'-nitrostilbene~78%
Horner-Wadsworth-EmmonsDiethyl (4-methoxybenzyl)phosphonate, KOH(E)-3,4',5-TrimethoxystilbeneNot specified
Claisen-Schmidt Condensation2-Methoxyacetophenone, Base(E)-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one~90%[1]
ReductionSodium Borohydride (NaBH₄)3,5-Dimethoxybenzyl alcohol>95%
OxidationPotassium Permanganate (KMnO₄)3,5-Dimethoxybenzoic acidGood
Reactions of this compound

The nitrile group of this compound can be transformed into a variety of other functional groups, providing access to compounds not directly available from the corresponding aldehyde.

ReactionReagent(s)ProductYield (%)
Partial Reduction to AldehydeDiisobutylaluminium hydride (DIBAL-H)3,5-DimethoxybenzaldehydeHigh (general)
Full Reduction to AmineLithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation3,5-DimethoxybenzylamineHigh (general)
Hydrolysis to Carboxylic AcidAcid or Base3,5-Dimethoxybenzoic acidHigh (general)
Reaction with Grignard ReagentMethylmagnesium bromide (MeMgBr)3,5-Dimethoxyacetophenone71-78% (for a similar reaction)[2]

Experimental Protocols

Synthesis of (E)-3,5-dimethoxy-4'-nitrostilbene from 3,5-Dimethoxybenzaldehyde (Wittig Reaction)

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • 4-Nitrobenzyltriphenylphosphonium bromide

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrobenzyltriphenylphosphonium bromide (1.05 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq) to the solution at room temperature. The formation of a deep orange-red color indicates the generation of the ylide. Stir for 30 minutes.

  • Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous methanol and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer and wash it with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-3,5-dimethoxy-4'-nitrostilbene.

Reduction of this compound to 3,5-Dimethoxybenzaldehyde (DIBAL-H Reduction)

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Methanol

  • 1 M Hydrochloric acid (HCl) or saturated aqueous Rochelle's salt solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve it in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution (1.1-1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and perform an aqueous workup by adding 1 M HCl or Rochelle's salt solution.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography or distillation if necessary.[3]

Visualizing Synthetic Pathways

The following diagrams illustrate the divergent synthetic potential of each synthon and a specific workflow for the synthesis of a resveratrol analog.

Divergent_Synthetic_Pathways cluster_0 3,5-Dimethoxybenzaldehyde cluster_1 This compound aldehyde 3,5-Dimethoxy- benzaldehyde stilbene Stilbenes aldehyde->stilbene Wittig / HWE chalcone Chalcones aldehyde->chalcone Claisen-Schmidt alcohol 3,5-Dimethoxy- benzyl alcohol aldehyde->alcohol Reduction (e.g., NaBH4) acid1 3,5-Dimethoxy- benzoic acid aldehyde->acid1 Oxidation (e.g., KMnO4) nitrile 3,5-Dimethoxy- benzonitrile aldehyde2 3,5-Dimethoxy- benzaldehyde nitrile->aldehyde2 Partial Reduction (e.g., DIBAL-H) amine 3,5-Dimethoxy- benzylamine nitrile->amine Full Reduction (e.g., LiAlH4) acid2 3,5-Dimethoxy- benzoic acid nitrile->acid2 Hydrolysis ketone 3,5-Dimethoxy- acetophenone nitrile->ketone Grignard Reaction (e.g., MeMgBr)

Caption: Divergent synthetic pathways from 3,5-dimethoxybenzaldehyde and this compound.

Resveratrol_Analog_Synthesis start 3,5-Dimethoxy- benzaldehyde wittig Wittig Reaction start->wittig phosphonium 4-Methoxybenzyl- triphenylphosphonium bromide phosphonium->wittig base Base (e.g., NaOMe) base->wittig intermediate (E)-3,4',5-Trimethoxy- stilbene wittig->intermediate demethylation Demethylation (e.g., BBr3) intermediate->demethylation product Resveratrol Analog (3,5,4'-Trihydroxy- trans-stilbene) demethylation->product

References

Validating the Structure of Synthesized 3,5-Dimethoxybenzonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3,5-Dimethoxybenzonitrile, offering a clear methodology for its structural validation against relevant alternative compounds.

Comparative ¹H and ¹³C NMR Spectral Data

The structural integrity of a synthesized batch of this compound can be confidently established by comparing its experimental ¹H and ¹³C NMR spectra with reference data and the spectra of structurally similar molecules. The symmetry of this compound is a key feature that simplifies its NMR spectra. The two methoxy groups are chemically equivalent, as are the protons and carbons at the 2- and 6-positions of the aromatic ring.

Expected ¹H NMR Spectral Data for this compound:

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the six protons of the two equivalent methoxy groups, a doublet or triplet for the proton at the 4-position, and a doublet for the two equivalent protons at the 2- and 6-positions.

Expected ¹³C NMR Spectral Data for this compound:

The proton-decoupled ¹³C NMR spectrum will exhibit characteristic signals for the nitrile carbon, the two equivalent methoxy carbons, and the four distinct aromatic carbons. The symmetry of the molecule results in fewer aromatic signals than the number of aromatic carbons.

The following tables present a comparison of the expected chemical shifts for this compound with the experimental data for several related benzonitrile derivatives. This comparative approach is instrumental in assigning the observed signals and confirming the substitution pattern of the synthesized compound.

Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)

CompoundAr-H (ppm)-OCH₃ (ppm)Other Protons (ppm)
This compound (Expected) ~6.8 (d, 2H), ~6.6 (t, 1H)~3.8 (s, 6H)
3-Methoxybenzonitrile7.17-7.49 (m, 4H)3.87 (s, 3H)
3,4,5-Trimethoxybenzonitrile[1]6.88 (s, 2H)3.91 (s, 6H), 3.89 (s, 3H)
Benzonitrile7.47-7.64 (m, 5H)
3,5-Dimethylbenzonitrile~7.3 (s, 1H), ~7.2 (s, 2H)~2.3 (s, 6H)

Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)

CompoundC≡N (ppm)Ar-C (ppm)-OCH₃ (ppm)Other Carbons (ppm)
This compound (Expected) ~118~161 (C-O), ~113 (C-CN), ~108 (C-2,6), ~107 (C-4)~56
3-Methoxybenzonitrile119.1160.1, 130.5, 123.9, 121.3, 114.1, 112.655.5
3,4,5-Trimethoxybenzonitrile117.2153.8, 142.8, 108.1, 106.561.1, 56.4
Benzonitrile118.7132.6, 132.0, 128.9, 112.2
3,5-Dimethylbenzonitrile121.2139.0, 134.0, 129.8, 112.621.1

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental for structural validation. The following are detailed methodologies for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.[2][3]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width: 0-15 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: 0-220 ppm.

Logical Workflow for Structural Validation

The process of validating the structure of a synthesized compound using NMR spectroscopy follows a logical progression from sample preparation to final data interpretation and comparison.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation A Synthesized This compound B Sample Preparation (Dissolve in CDCl3) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Process Spectra (FT, Phasing, Baseline Correction) C->E D->E F Peak Picking & Integration (1H) Chemical Shift Assignment E->F G Chemical Shift Assignment (13C) E->G J Compare Experimental Data with Reference & Alternatives F->J G->J H Reference Data (Literature/Database) H->J I Comparative Spectra (Alternative Structures) I->J K Structure Validated J->K Match L Structure Incorrect/ Impure J->L Mismatch

References

A Comparative Guide to Catalysts for the Synthesis of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Two primary synthetic pathways are considered: the conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzonitrile and the conversion of 3,5-dimethoxybenzoic acid to the target nitrile.

Synthesis from 3,5-Dimethoxybenzaldehyde

The direct conversion of aromatic aldehydes to nitriles is a widely employed transformation. Several catalytic methods have been developed to facilitate this, primarily involving the in-situ formation and subsequent dehydration of an aldoxime intermediate.

A common approach involves a one-pot reaction of the aldehyde with a source of hydroxylamine, followed by dehydration.[2][3] Various catalysts and reagents can be employed to promote the dehydration step. For instance, a simple and economical procedure utilizes KF/Al2O3 as a catalyst with hydroxylamine hydrochloride in DMF at elevated temperatures.[2] Another effective method employs O-phenylhydroxylamine hydrochloride in a buffered aqueous solution, which has shown high yields for substituted benzaldehydes.[3] The Schmidt reaction, using azidotrimethylsilane in the presence of a strong acid catalyst like triflic acid, presents another viable, though potentially hazardous, route.[4]

Table 1: Comparison of Catalytic Methods for the Conversion of Aromatic Aldehydes to Nitriles (Analogous Systems)

MethodCatalyst/ReagentSubstrate ExampleReaction ConditionsYield (%)Reference
One-pot oximation/dehydrationHydroxylamine hydrochloride, Sodium Formate/AcetateAromatic AldehydesFormic acid or acetic acid, 80 °CGood to Excellent[2]
Schmidt ReactionTriflic acid (40 mol%) / TMSN3Aromatic AldehydesHFIP/ACN (1:1), rt, 20-75 minGood to High[4]
O-phenylhydroxylamine MethodO-phenylhydroxylamine hydrochloride4-hydroxy-3-methoxybenzaldehydeMethanol:0.5 M sodium phosphate pH 6.5 (4:1), 60 °C, 8 h99[3]
One-pot oximation/dehydrationHydroxylamine hydrochloride, Triphosgene, TriethylamineAldehydesChloroformHigh[2]

Experimental Protocol: One-Pot Synthesis from an Aromatic Aldehyde using Hydroxylamine Hydrochloride [2]

A mixture of the aromatic aldehyde (50 mmol), hydroxylamine hydrochloride (62.5 mmol), and sodium formate or sodium acetate (125 mmol) is dissolved in formic acid or acetic acid solution. The mixture is stirred at 80 °C until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde. After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product. The solid nitrile is collected by filtration, recrystallized from ethanol, and dried under vacuum.

experimental_workflow_aldehyde start Start reactants Aromatic Aldehyde Hydroxylamine HCl Sodium Formate/Acetate start->reactants solvent Formic or Acetic Acid reactants->solvent reaction Stir at 80°C (Monitor by TLC) solvent->reaction workup Cool to RT Pour into Water reaction->workup filtration Filter Crude Product workup->filtration purification Recrystallize from Ethanol filtration->purification product Aryl Nitrile purification->product experimental_workflow_acid start Start reactants Arene Carboxylic Acid Pd(OAc)₂ Cyanide Source start->reactants solvent Dioxane reactants->solvent reaction Heat at 110°C (16 hours) solvent->reaction workup Cool to RT Aqueous Workup reaction->workup isolation Isolate Product workup->isolation product Aryl Nitrile isolation->product

References

A Comparative Analysis of the Biological Activities of Dimethoxybenzonitrile Isomer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Compounds Derived from 3,5-Dimethoxybenzonitrile and Its Isomers, Supported by Experimental Data.

The dimethoxybenzonitrile scaffold is a versatile starting point in medicinal chemistry, offering multiple avenues for derivatization to explore a wide range of biological activities. The positional isomerism of the two methoxy groups on the benzene ring significantly influences the electronic and steric properties of the resulting derivatives, leading to distinct pharmacological profiles. This guide provides a comparative analysis of the biological activities of compounds derived from this compound versus other isomers, including 2,4-, 2,5-, 2,6-, and 3,4-dimethoxybenzonitrile. The information is presented to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of derivatives from dimethoxybenzonitrile isomers are diverse, spanning anticancer, antimicrobial, and enzyme inhibitory effects. The substitution pattern on the aromatic ring is a critical determinant of the observed activity.

Anticancer and Cytotoxic Activity

Derivatives of various dimethoxybenzonitrile isomers have shown potential as anticancer agents, often by targeting tubulin polymerization or specific signaling pathways.

A study on trimethoxyphenyl (TMP)-based analogues, which share structural similarities with dimethoxybenzonitrile derivatives, revealed potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line. Notably, compounds derived from a 2-(3,4-dimethoxyphenyl) scaffold, when modified, exhibited significant inhibition of β-tubulin polymerization and induced cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1]

Benzonitrile-containing compounds, in general, are known to exert anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2] For instance, certain 2-phenylacrylonitriles have demonstrated IC50 values in the nanomolar range against colon (HCT116) and liver (BEL-7402) cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of Dimethoxy-substituted Phenyl Derivatives

Compound Class/DerivativeIsomeric OriginCancer Cell LineActivity (IC50)Reference
N-phenyl triazinone derivative 93,4-DimethoxyHepG21.38 µM[1]
N-pyridoyl triazinone 103,4-DimethoxyHepG22.52 µM[1]
N-phenylthiazolyl triazinone 113,4-DimethoxyHepG23.21 µM[1]
2-Phenylacrylonitrile 1g2a(General Benzonitrile)HCT116 (Colon)5.9 nM[2]
2-Phenylacrylonitrile 1g2a(General Benzonitrile)BEL-7402 (Liver)7.8 nM[2]
Antimicrobial Activity

Derivatives of dimethoxybenzonitriles have been investigated for their efficacy against a range of bacterial and fungal pathogens. The specific substitution pattern appears to be crucial for potent antimicrobial action.

For example, derivatives of 3,5-dimethoxystilbene, which can be synthesized from 3,5-dimethoxybenzaldehyde (a related precursor), have shown moderate inhibitory activity against Cryptococcus neoformans, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare.[3] In contrast, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug efflux pump (MATE) and showed promising activity against S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, and C. albicans.[4]

Furthermore, a study on 2,6-dimethoxy benzoquinone isolated from Flacourtia jangomas demonstrated excellent inhibitory activity against Staphylococcus aureus strains, with inhibition zones of 21.6 ± 0.6 to 21.7 ± 0.58 mm.[5]

Table 2: Comparative Antimicrobial Activity of Dimethoxy-substituted Phenyl Derivatives

Compound/DerivativeIsomeric OriginTest OrganismActivity (MIC/Inhibition Zone)Reference
3,5-Dimethoxystilbene analogs (11, 12, 16)3,5-DimethoxyCryptococcus neoformans, S. aureus, MRSA, M. intracellulareModerate Inhibition[3]
N'-benzylidene-3,4-dimethoxybenzohydrazide (4a, 4h, 4i)3,4-DimethoxyS. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicansPromising Activity[4]
2,6-dimethoxy benzoquinone2,6-DimethoxyStaphylococcus aureus (MTCC 737 & 96)21.6 - 21.7 mm Inhibition Zone[5]
Enzyme Inhibition

The ability of dimethoxybenzonitrile derivatives to inhibit specific enzymes is another area of significant interest. For instance, new thiosemicarbazones incorporating a 4-hydroxy-3,5-dimethoxy benzaldehyde motif have shown highly potent inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with KI values in the nanomolar range.[6] This highlights the potential of the 3,5-dimethoxy substitution pattern in designing potent enzyme inhibitors.

Table 3: Comparative Enzyme Inhibitory Activity of Dimethoxy-substituted Phenyl Derivatives

Compound Class/DerivativeIsomeric OriginTarget EnzymeActivity (KI)Reference
Thiosemicarbazones4-Hydroxy-3,5-dimethoxyAcetylcholinesterase (AChE)51.11 ± 6.01 to 278.10 ± 40.55 nM[6]
Thiosemicarbazones4-Hydroxy-3,5-dimethoxyhuman Carbonic Anhydrase I (hCA I)60.32 ± 9.78 to 300.00 ± 77.41 nM[6]
Thiosemicarbazones4-Hydroxy-3,5-dimethoxyhuman Carbonic Anhydrase II (hCA II)64.21 ± 9.99 to 307.70 ± 61.35 nM[6]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are often mediated through specific signaling pathways. For example, the anticancer activity of many benzonitrile derivatives is linked to the disruption of microtubule formation, which in turn activates the spindle assembly checkpoint, leading to prolonged G2/M phase arrest and subsequent apoptosis.[2]

Benzonitrile_Derivative Benzonitrile Derivative Beta_Tubulin β-Tubulin (Colchicine-binding site) Benzonitrile_Derivative->Beta_Tubulin Binds to Microtubule_Formation Microtubule Formation Beta_Tubulin->Microtubule_Formation Inhibits Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Formation->Spindle_Assembly_Checkpoint Disruption leads to G2M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Intrinsic_Apoptosis Intrinsic Apoptotic Pathway G2M_Arrest->Intrinsic_Apoptosis Sustained arrest initiates Caspase3_Activation Caspase-3 Activation Intrinsic_Apoptosis->Caspase3_Activation PARP_Cleavage PARP Cleavage Caspase3_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is widely employed to evaluate the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Compounds Add test compounds at various concentrations Seed_Cells->Add_Compounds Incubate_48h Incubate (e.g., 48 hours) Add_Compounds->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate (2-4 hours) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance (e.g., 570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for the MTT assay to determine compound cytotoxicity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that visibly inhibits the growth of a microorganism is determined.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).

Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay is specific to the enzyme being studied. However, a general workflow can be outlined.

Principle: The activity of an enzyme is measured in the presence of varying concentrations of an inhibitor to determine the extent of inhibition.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, buffer, and inhibitor.

  • Assay Setup: In a microplate or cuvette, combine the enzyme, buffer, and varying concentrations of the inhibitor. A control without the inhibitor is also prepared.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine inhibitory parameters such as IC50 or KI.

Conclusion

The available data, while not always allowing for direct, side-by-side comparisons due to variations in experimental design, clearly indicates that the isomeric substitution pattern of the dimethoxybenzonitrile core is a critical factor in determining the biological activity of its derivatives. Compounds derived from the 3,5-dimethoxy and 3,4-dimethoxy scaffolds have demonstrated significant potential in anticancer, antimicrobial, and enzyme inhibition applications. This guide highlights the importance of systematic structural modifications and comprehensive biological evaluation in the discovery of novel therapeutic agents based on the dimethoxybenzonitrile framework. Future research focusing on a standardized panel of assays for derivatives of all isomers would be invaluable for elucidating more precise structure-activity relationships.

References

Purity Under the Magnifying Glass: A Comparative Guide to the Characterization of 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of melting point and High-Performance Liquid Chromatography (HPLC) analysis for assessing the purity of 3,5-Dimethoxybenzonitrile, offering researchers, scientists, and drug development professionals a comprehensive guide to ensuring the quality of this critical chemical intermediate.

In the realm of pharmaceutical synthesis and materials science, the purity of starting materials is paramount. This compound, a key building block in the synthesis of a variety of compounds, is no exception. Its purity directly impacts reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of therapeutic agents. This guide provides a comparative analysis of two fundamental techniques for purity assessment: melting point determination and High-Performance Liquid Chromatography (HPLC). We further compare this compound with several structurally related alternatives to provide a broader context for its characterization.

Physical Characterization: The Melting Point as a Primary Indicator

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound will typically exhibit a sharp melting point range of 1-2°C, whereas the presence of impurities will lead to a depression and broadening of this range.

CompoundReported Melting Point (°C)
This compound87 - 89
2,4-Dimethoxybenzonitrile92 - 95
4-Hydroxy-3,5-dimethoxybenzonitrile107 - 109
3,4,5-Trimethoxybenzonitrile91 - 94

Table 1: Comparison of melting points for this compound and its structural analogs.

While melting point determination is a rapid and straightforward technique, it is not without its limitations. It is a bulk property and may not be sensitive to trace impurities. Furthermore, eutectic mixtures of impurities can sometimes result in a sharp, albeit incorrect, melting point. Therefore, for a comprehensive purity assessment, chromatographic techniques such as HPLC are indispensable.

Chromatographic Purity: A High-Resolution Look with HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound and its analogs, reversed-phase HPLC (RP-HPLC) is the method of choice.

A typical RP-HPLC method for these compounds utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier to improve peak shape. The high resolving power of HPLC allows for the separation and quantification of the main compound from closely related impurities, providing a precise measure of purity.

ParameterThis compound2,4-Dimethoxybenzonitrile4-Hydroxy-3,5-dimethoxybenzonitrile3,4,5-Trimethoxybenzonitrile
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Isocratic or Gradient) with 0.1% Phosphoric AcidAcetonitrile:Water (Isocratic or Gradient) with 0.1% Phosphoric AcidAcetonitrile:Water with 0.1% Phosphoric Acid (Gradient)Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nmUV at 230 nmUV at 320 nm
Typical Purity ≥ 99%≥ 98.5%≥ 98%≥ 95%

Table 2: Comparative HPLC parameters for the analysis of this compound and its alternatives.

Common impurities in this compound can arise from the starting materials or side reactions during its synthesis. These may include isomeric dimethoxybenzonitriles or incompletely reacted intermediates. A well-developed HPLC method should be able to resolve the main peak from these potential impurities.

Experimental Protocols

Melting Point Determination
  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2°C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

HPLC Analysis
  • Mobile Phase Preparation: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid is prepared, filtered, and degassed.

  • Standard Preparation: A stock solution of this compound reference standard (e.g., 1 mg/mL) is prepared in the mobile phase. Working standards of lower concentrations are prepared by serial dilution.

  • Sample Preparation: An accurately weighed amount of the this compound sample is dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Column Temperature: Ambient

  • Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_melting_point Melting Point Determination cluster_hplc HPLC Analysis mp_sample Sample Preparation mp_instrument Melting Point Apparatus mp_sample->mp_instrument mp_analysis Analysis mp_instrument->mp_analysis mp_result Melting Point Range mp_analysis->mp_result decision Purity Specification Met? mp_result->decision hplc_prep Mobile Phase & Sample Prep hplc_system HPLC System hplc_prep->hplc_system hplc_analysis Chromatographic Run hplc_system->hplc_analysis hplc_result Purity (%) hplc_analysis->hplc_result hplc_result->decision start Start Purity Assessment cluster_melting_point cluster_melting_point start->cluster_melting_point cluster_hplc cluster_hplc start->cluster_hplc end_pass Material Approved decision->end_pass Yes end_fail Further Purification / Rejection decision->end_fail No

Caption: Workflow for the purity assessment of this compound.

Conclusion

The characterization of this compound purity is a critical step in ensuring the quality and consistency of downstream applications. While melting point determination offers a rapid preliminary assessment, HPLC analysis provides a more detailed and quantitative measure of purity, capable of separating and quantifying closely related impurities. By employing both techniques in a complementary manner, researchers and manufacturers can confidently ascertain the quality of this compound, thereby contributing to the integrity and reliability of their scientific endeavors.

Cross-validation of experimental vs. predicted spectroscopic data for 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is a foundational aspect of scientific advancement. This guide provides a comprehensive cross-validation of experimental and theoretically predicted spectroscopic data for 3,5-Dimethoxybenzonitrile, a key intermediate in the synthesis of various organic compounds. By juxtaposing experimental data from analogous compounds with predictions from robust computational methods, this document serves as a valuable resource for the structural elucidation and analysis of substituted benzonitriles.

Data Presentation: A Comparative Analysis

The following tables summarize the expected experimental spectroscopic data for this compound, inferred from closely related compounds, and the predicted data derived from standard computational chemistry protocols. This side-by-side comparison is crucial for validating theoretical models and interpreting experimental outcomes.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational ModeExperimental Wavenumber (cm⁻¹) (from analogous compounds)Predicted Wavenumber (cm⁻¹) (DFT/B3LYP)
Aromatic C-H Stretch3100-30003100-3050
Aliphatic C-H Stretch (Methoxy)2950-28502960-2840
C≡N Stretch~2230~2245
Aromatic C=C Stretch1600-1580, 1500-14001590, 1480
Asymmetric C-O-C Stretch~1205~1210
Symmetric C-O-C Stretch~1060~1055
Aromatic C-H Out-of-Plane Bend~830~835

Table 2: Raman Spectroscopy Data

Vibrational ModeExperimental Wavenumber (cm⁻¹) (from analogous compounds)Predicted Wavenumber (cm⁻¹) (DFT/B3LYP)
Aromatic C-H Stretch3100-30003100-3050
C≡N Stretch~2230~2245
Ring Breathing Mode~1000~1005
Aromatic C-H In-Plane Bend~1160~1165

Table 3: UV-Vis Spectroscopy Data

Electronic TransitionExperimental λmax (nm) (from analogous compounds)Predicted λmax (nm) (TD-DFT)
π → π~250, ~300~245, ~295
n → πNot prominentNot prominent

Table 4: ¹H and ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

NucleusAtom PositionExperimental Chemical Shift (δ, ppm) (from analogous compounds)Predicted Chemical Shift (δ, ppm) (GIAO)
¹HH2, H66.6 - 6.8~6.7
¹HH46.4 - 6.6~6.5
¹HOCH₃3.7 - 3.9~3.8
¹³CC1112 - 115~113
¹³CC2, C6105 - 108~106
¹³CC3, C5160 - 162~161
¹³CC4103 - 105~104
¹³CC≡N118 - 120~119
¹³COCH₃55 - 57~56

Experimental and Computational Protocols

Experimental Protocols

The experimental data presented in this guide are based on established spectroscopic techniques for analogous compounds.

  • Infrared (IR) Spectroscopy : FT-IR spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Solid samples can be analyzed using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

  • Raman Spectroscopy : FT-Raman spectra are generally acquired using a spectrometer with a laser excitation source (e.g., 1064 nm Nd:YAG). Data is collected in the range of 4000-100 cm⁻¹.

  • UV-Vis Spectroscopy : The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the 200-800 nm range. The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are obtained on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).

Computational Methods

The predicted spectroscopic data were derived from a standard and widely accepted computational chemistry workflow.

  • Geometry Optimization : The molecular structure of this compound is first optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This provides the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculations : Following optimization, harmonic vibrational frequencies (for IR and Raman spectra) are calculated at the same level of theory. The results are often scaled by an empirical factor to better match experimental values.[2]

  • UV-Vis Spectra Prediction : Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, typically with a solvent model to simulate solution-phase spectra.[3][4]

  • NMR Chemical Shift Prediction : ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[1] Calculated shielding tensors are converted to chemical shifts relative to a reference compound (e.g., TMS).

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and predicted spectroscopic data, a fundamental process in structural chemistry.

G cluster_exp Experimental Analysis cluster_comp Computational Prediction Exp_Sample This compound (or Analogous Compound) Exp_IR FT-IR Spectroscopy Exp_Sample->Exp_IR Exp_Raman FT-Raman Spectroscopy Exp_Sample->Exp_Raman Exp_UV UV-Vis Spectroscopy Exp_Sample->Exp_UV Exp_NMR NMR Spectroscopy (¹H & ¹³C) Exp_Sample->Exp_NMR Exp_Data Experimental Spectra Exp_IR->Exp_Data Exp_Raman->Exp_Data Exp_UV->Exp_Data Exp_NMR->Exp_Data Cross_Validation Cross-Validation and Data Comparison Exp_Data->Cross_Validation Comp_Struct Molecular Structure Comp_DFT DFT Optimization (B3LYP/6-311++G(d,p)) Comp_Struct->Comp_DFT Comp_Freq Frequency Calculation (IR/Raman) Comp_DFT->Comp_Freq Comp_TDDFT TD-DFT Calculation (UV-Vis) Comp_DFT->Comp_TDDFT Comp_GIAO GIAO Calculation (NMR) Comp_DFT->Comp_GIAO Pred_Data Predicted Spectra Comp_Freq->Pred_Data Comp_TDDFT->Pred_Data Comp_GIAO->Pred_Data Pred_Data->Cross_Validation Conclusion Structural Assignment & Method Validation Cross_Validation->Conclusion

Workflow for Spectroscopic Data Cross-Validation

References

The Rise of Benzonitrile: A Comparative Guide to 3,5-Dimethoxybenzonitrile-Based Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of organic electronics, the quest for efficient and stable materials is perpetual. In the realm of Thermally Activated Delayed Fluorescence (TADF), which promises 100% internal quantum efficiency in Organic Light-Emitting Diodes (OLEDs), the design of novel molecular scaffolds is paramount. This guide provides a comparative analysis of materials based on the emerging 3,5-dimethoxybenzonitrile core and pits them against established, high-performing alternatives built upon carbazole and triazine moieties. Through a synthesis of recent experimental data, this document aims to offer a clear perspective on the current performance landscape and future potential of these material classes.

The core principle of TADF lies in minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This allows for efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted into emissive singlet excitons, thereby maximizing light generation. The molecular architecture of the emitter plays a crucial role in dictating this energy gap and other critical photophysical properties.

Performance Benchmark: this compound vs. The Incumbents

The following tables summarize the key performance metrics of OLEDs employing emitters based on this compound derivatives and compare them with representative examples from the well-established carbazole and triazine families of TADF materials. It is important to note that the data presented is compiled from different research publications, and direct comparisons should be made with caution due to potential variations in device architecture, fabrication conditions, and measurement protocols.

Table 1: Performance of OLEDs based on Benzonitrile-Core Emitters

EmitterHostEQEmax (%)CEmax (cd/A)PEmax (lm/W)Emission Peak (nm)CIE (x, y)Reference
ICzCN¹PPF14.8--500(0.24, 0.52)[1]
ICzCYP¹PPF14.9--488(0.20, 0.44)[1]
Cz-SBDPI²-6.25.95.7-(0.15, 0.06)[2]
TPA-SBDPI²------[2]

¹ Emitters incorporating a nicotinonitrile acceptor, which is structurally related to benzonitrile. ² Emitters with a more complex benzodioxin-6-amine phenanthroimidazole structure.

Table 2: Performance of OLEDs based on Carbazole-Core Emitters

EmitterHostEQEmax (%)CEmax (cd/A)PEmax (lm/W)Emission Peak (nm)CIE (x, y)Reference
tMCzPNDPEPO26.065.962.7500(0.20, 0.42)[3]
DCZ-TTR-20.159.658.5--[4]
BuCzMeoB-32.8---(0.135, 0.266)[5]
246tCzPPC-29.6---Sky Blue[6]

Table 3: Performance of OLEDs based on Triazine-Core Emitters

EmitterHostEQEmax (%)CEmax (cd/A)PEmax (lm/W)Emission Peak (nm)CIE (x, y)Reference
3ACR-TRZCBP>20--Green-[7]
TmCzTrz-25.0--Green-[7]
3DMAC-TTT-11.0--Blue-[8]
HMAT-TRZ------[9]

From the compiled data, it is evident that carbazole and triazine-based TADF emitters currently demonstrate superior performance in terms of maximum external quantum efficiency, current efficiency, and power efficiency, with some devices exceeding 30% EQE. While the exploration of this compound derivatives is at a nascent stage, the initial results for structurally related nicotinonitrile emitters show promise, achieving EQEs around 15%. Further molecular engineering of the this compound core, by strategically attaching various donor moieties, could potentially lead to a new class of highly efficient TADF emitters.

Experimental Corner: Protocols for Synthesis and Device Engineering

The successful realization of high-performance organic electronic devices hinges on meticulous experimental procedures. Below are generalized protocols for the synthesis of benzonitrile-based emitters and the fabrication and characterization of TADF-OLEDs, based on common practices reported in the literature.

Synthesis of a Generic D-A-D type Benzonitrile-based TADF Emitter

A common synthetic route to donor-acceptor-donor (D-A-D) type TADF emitters involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Materials:

  • 3,5-Dibromobenzonitrile (Acceptor core)

  • Donor moiety (e.g., Carbazole, Phenoxazine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, a reaction flask is charged with 3,5-dibromobenzonitrile, two equivalents of the donor moiety, the palladium catalyst, the ligand, and the base.

  • Anhydrous toluene is added, and the mixture is degassed.

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure D-A-D emitter.

Fabrication of a Multilayer TADF-OLED by Thermal Evaporation

Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are dried in an oven and then treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

Device Fabrication: The device layers are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation system (typically at a base pressure of < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL): A material such as hexaazatriphenylene-hexacarbonitrile (HAT-CN) is deposited to a thickness of approximately 10 nm.

  • Hole Transporting Layer (HTL): A material like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) or 1,3-bis(N-carbazolyl)benzene (mCP) is deposited to a thickness of 30-50 nm.

  • Emissive Layer (EML): The TADF emitter is co-evaporated with a host material (e.g., mCP, CBP) from two separate sources. The doping concentration of the emitter is typically in the range of 6-20 wt%, and the layer thickness is around 20-30 nm.

  • Electron Transporting Layer (ETL): A material such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is deposited to a thickness of 30-50 nm.

  • Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) (approx. 1 nm) is deposited to facilitate electron injection.

  • Cathode: An aluminum (Al) layer (approx. 100 nm) is deposited through a shadow mask to define the active area of the device.

Device Characterization: All measurements are typically performed at room temperature under ambient conditions.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.

  • Current Efficiency (CE) and Power Efficiency (PE): Calculated from the J-V-L data.

  • Transient Photoluminescence Decay: Measured using a time-correlated single-photon counting (TCSPC) system to determine the prompt and delayed fluorescence lifetimes, which confirms the TADF mechanism.

Visualizing the Fundamentals

To better understand the underlying principles and the structure of the devices discussed, the following diagrams are provided.

TADF_Mechanism S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence (Prompt) T1 T₁ (Triplet Excited State) S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC (TADF)

Caption: The Jablonski diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host:Emitter ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: A schematic representation of a typical multilayer Organic Light-Emitting Diode (OLED) structure.

Conclusion and Future Outlook

While this compound-based materials are still in the early stages of development for organic electronic applications, the initial findings for related benzonitrile structures are encouraging. The established success of carbazole and triazine-based emitters provides a high benchmark for performance. Future research focused on the strategic design of novel donor-acceptor molecules incorporating the this compound core, with a focus on optimizing photophysical properties and device architecture, will be crucial in determining their ultimate potential to compete with and even surpass the current state-of-the-art materials in the vibrant field of organic electronics.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dimethoxybenzonitrile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3,5-Dimethoxybenzonitrile.

Hazard Assessment of Structurally Similar Compounds

To ensure the highest level of safety, the disposal plan for this compound should consider the potential hazards identified for similar chemical structures. The following table summarizes the known hazards of related compounds.

Compound NameCAS NumberKnown HazardsDisposal Recommendation
3,4-Dimethoxybenzaldehyde120-14-9Harmful if swallowed, causes skin irritation.[1]Dispose of contents/container to an approved waste disposal plant.[1]
3,5-Dimethoxybenzaldehyde7311-34-4May cause respiratory irritation, causes skin irritation, causes serious eye irritation.Dispose of contents/container to an approved waste disposal plant.[2]
Benzonitrile100-47-0Combustible liquid, harmful if swallowed, harmful in contact with skin, fatal if inhaled, causes serious eye irritation.Offer surplus and non-recyclable solutions to a licensed disposal company.
Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[2][3] Adherence to national and local regulations is paramount.

  • Waste Collection: Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.[3] Do not mix with other waste streams.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste.[3] These materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The storage area should be secure and accessible only to authorized personnel.[3]

  • Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[3] Provide the disposal company with a copy of the available Safety Data Sheet (SDS) for a structurally similar compound.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • After swallowing: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water.[3]

In all cases of exposure, seek medical attention and provide the attending physician with the safety information for a structurally similar compound.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Waste Identification cluster_1 Containment cluster_2 Action A Is the material pure This compound? C Collect in a designated, labeled, and sealed hazardous waste container. A->C B Is the material contaminated labware (e.g., gloves, wipes)? B->C D Treat as hazardous waste. Do not mix with other waste streams. C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Arrange for pickup by a licensed hazardous waste disposal company. E->F

Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dimethoxybenzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical. While specific toxicological properties of this compound have not been fully investigated, its safety profile is inferred from structurally similar compounds and general principles of laboratory safety.[1]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA (29 CFR 1910.133) or European Standard EN166.[1]Protects eyes from dust particles and splashes.
Skin Protection Flame-resistant lab coat and nitrile gloves. Nitrile gloves offer good resistance to a wide range of chemicals.[2][3][4][5]Prevents skin contact with the chemical.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask (type N95 or better) if handling outside a fume hood.[1]Avoids inhalation of the powdered compound.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a structured operational plan minimizes the risk of exposure and accidents.

  • Preparation and Planning:

    • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for structurally similar compounds to understand potential hazards.[1][6][7][8]

    • Work Area Setup: Designate a specific area for handling, preferably within a chemical fume hood, to control dust and vapors.

  • Handling Procedure:

    • Weighing and Transferring: Carefully weigh and transfer the solid chemical to minimize the generation of dust.

    • Dissolving: If preparing a solution, slowly add the solid this compound to the solvent to avoid splashing. Work over a spill tray to contain any potential spills.

  • Post-Handling Procedures:

    • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

    • Waste Disposal: Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.[9]

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Review SDS of similar compounds prep2 Set up designated work area (fume hood) prep1->prep2 handle1 Weigh and transfer carefully prep2->handle1 handle2 Prepare solution in spill tray handle1->handle2 post1 Decontaminate work area handle2->post1 post2 Dispose of hazardous waste post1->post2

Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]
Skin Contact Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][12]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[1][12]
Ingestion Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][8]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[9]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: this compound.[13]

  • Disposal Procedure: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1] Do not dispose of this chemical down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.